2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)3-6(12-4)13-11/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJCIYNRRPIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379656 | |
| Record name | 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22123-09-7 | |
| Record name | 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22123-09-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 2-hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this pyridine derivative a valuable building block in medicinal chemistry.[1][2] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols and quantitative data, to assist researchers in its practical application.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine. This is followed by a nucleophilic aromatic substitution reaction where the chloro group is displaced by a hydrazinyl group using hydrazine hydrate.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
The synthesis of the chloro-substituted pyridine precursor is a critical initial step. While various methods exist for the introduction of a trifluoromethyl group onto a pyridine ring, a common industrial approach involves the chlorination and subsequent fluorination of a suitable picoline derivative.[3] The following protocol is a representative procedure based on analogous syntheses.
Materials:
-
2,6-Lutidine-4-carboxylic acid (or a related picoline derivative)
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Antimony trifluoride (SbF₃) or Hydrogen fluoride (HF)
-
Inert solvent (e.g., carbon tetrachloride, sulfolane)
-
Catalyst (e.g., FeCl₃, for fluorination with HF)
Procedure:
-
Chlorination: The starting picoline derivative is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to convert the methyl group to a trichloromethyl group and the carboxylic acid to an acid chloride, which is subsequently chlorinated. This reaction is typically carried out in an inert solvent under reflux.
-
Fluorination: The resulting trichloromethylpyridine derivative is then subjected to fluorination. This can be achieved using a fluorinating agent like antimony trifluoride or by reaction with hydrogen fluoride in the presence of a catalyst.[4] The reaction conditions, including temperature and pressure, are critical and need to be carefully controlled to achieve the desired trifluoromethyl group.
-
Purification: The crude product is purified by distillation under reduced pressure to yield 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.
Quantitative Data (Analogous Syntheses):
| Parameter | Value | Reference |
| Chlorination | ||
| Temperature | Reflux | [5] |
| Fluorination | ||
| Temperature | 100-200 °C | [4][6] |
| Pressure | Autoclave may be required | [4] |
| Yield | 70-85% | [5][6] |
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by a hydrazinyl group.[7][8][9]
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol (or other suitable alcohol solvent)
Procedure:
-
Reaction Setup: To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine in ethanol, hydrazine hydrate is added dropwise at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Isolation: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data (Analogous Syntheses):
| Parameter | Value | Reference |
| Molar Ratio (Hydrazine Hydrate : Chloropyridine) | 1.5:1 to 1.8:1 | [10] |
| Solvent | Ethanol | General procedure for hydrazinolysis |
| Temperature | Reflux | General procedure for hydrazinolysis |
| Reaction Time | Monitored by TLC | General procedure for hydrazinolysis |
| Yield | >90% (for similar hydrazinopyridines) | [10] |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final purified product and its subsequent characterization.
Safety Considerations
-
Chlorinating and Fluorinating Agents: These reagents are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrazine Hydrate: Hydrazine hydrate is a suspected carcinogen and is highly toxic. All manipulations should be performed in a fume hood.
-
High Temperatures and Pressures: The fluorination step may require high temperatures and pressures. Use appropriate reaction vessels and take necessary precautions to prevent explosions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a hydrazine moiety, a methyl group, and a trifluoromethyl group, impart a distinct set of physicochemical properties that influence its reactivity, bioavailability, and potential as a scaffold for novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 22123-09-7 | [1][2] |
| Molecular Formula | C₇H₈F₃N₃ | [1] |
| Molecular Weight | 191.15 g/mol | [2] |
| Melting Point | 79 °C | |
| Boiling Point | 199.6 ± 50.0 °C (Predicted) | |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | |
| pKa | 8.90 ± 0.70 (Predicted) | |
| Solubility | No experimental data found. Predicted to have low aqueous solubility. | |
| LogP | No experimental or predicted data found. |
Synthesis and Reactivity
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. The hydrazine group is a potent nucleophile, and its reactivity is a key aspect of this compound's chemistry, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.[3][4][5]
A general synthetic route involves the reaction of a corresponding 2-halopyridine with hydrazine hydrate.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds of this class.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the compound transitions from a solid to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.
-
The sample is heated slowly and uniformly.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Boiling Point Determination (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
A small amount of the liquid compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube).
-
The temperature is carefully monitored. As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.
-
The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature.
-
The point at which the solid completely dissolves is noted to determine the solubility, often expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology:
-
A precise amount of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Methodology:
-
A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).
-
The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.
-
The mixture is allowed to separate completely.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Characterization
The determination of the physicochemical properties of a novel compound like this compound follows a logical progression.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. While some experimental values are yet to be reported in the literature, the provided information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined methodologies will enable consistent and reproducible characterization of this and similar compounds, facilitating further research into its potential applications. The unique combination of functional groups suggests that this molecule warrants further investigation as a building block for novel bioactive compounds.
References
In-Depth Technical Guide: Characterization of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine (CAS Number: 22123-09-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 22123-09-7, identified as 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine. This document collates available physicochemical data, outlines a detailed synthesis protocol, and proposes a potential mechanism of action based on the biological activities of structurally related molecules. Given the prevalence of pyridine and hydrazine moieties in kinase inhibitors, this guide places particular emphasis on its potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.
Physicochemical Properties
Quantitative data for 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine is limited in publicly available literature. The following table summarizes known and predicted data.
| Property | Value | Source |
| Molecular Formula | C₇H₈F₃N₃ | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Melting Point | 79 °C (predicted) | [2] |
| Boiling Point | 199.6 ± 50.0 °C (predicted) | [2] |
| pKa | 8.90 ± 0.70 (predicted) | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | No data available | - |
-
¹H NMR: Signals corresponding to the methyl protons, aromatic protons on the pyridine ring, and protons of the hydrazine group.
-
¹³C NMR: Resonances for the methyl carbon, aromatic carbons of the pyridine ring (with C-F coupling for the carbon bearing the trifluoromethyl group), and the carbon attached to the hydrazine.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and strong C-F stretching bands.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis
The synthesis of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine can be achieved via nucleophilic aromatic substitution of the corresponding 2-chloro-pyridine derivative with hydrazine hydrate.
Experimental Protocol: Synthesis of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure for the synthesis of 2-hydrazinylpyridine derivatives.
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
To this solution, add an excess of hydrazine hydrate (e.g., 10 eq).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Biological Activity and Mechanism of Action
While there is no direct experimental evidence for the biological activity of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine in the reviewed literature, its structural features strongly suggest potential as a kinase inhibitor. Specifically, the pyridine and hydrazine moieties are common pharmacophores in inhibitors of p38 MAPK.
Proposed Mechanism of Action: p38 MAPK Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.
It is hypothesized that 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine may act as a type I ATP-competitive inhibitor of p38 MAPK. The pyridine nitrogen could form a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket, a characteristic feature of many pyridine-based kinase inhibitors. The hydrazine moiety and the trifluoromethyl group may engage in additional interactions within the active site, contributing to binding affinity and selectivity.
Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, which is a likely target for 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine.
Caption: Proposed inhibition of the p38 MAPK signaling pathway.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine, a series of in vitro and cell-based assays can be performed.
In Vitro p38α MAPK Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against p38α MAPK.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., ATF2)
-
2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound or DMSO (vehicle control) in kinase buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine as a potential kinase inhibitor.
Caption: General workflow for synthesis and biological evaluation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine (CAS 22123-09-7) is a chemical compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide provides a foundation for its synthesis and characterization. The proposed mechanism of action as a p38 MAPK inhibitor is based on the analysis of its structural motifs and warrants experimental validation. The provided experimental protocols offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are required to fully elucidate its physicochemical properties, biological activity, and safety profile.
References
Spectroscopic and Synthetic Profile of 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine. Aimed at researchers, scientists, and professionals in drug development, this document compiles predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside known physical and mass spectrometry data. Furthermore, a detailed, plausible synthetic pathway for the title compound is proposed, accompanied by standardized experimental protocols for spectroscopic analysis. This guide is intended to serve as a foundational resource for the synthesis, characterization, and potential application of this fluorinated pyridine derivative.
Introduction
6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine belongs to the class of trifluoromethylpyridines, a structural motif of significant interest in the development of agrochemicals and pharmaceuticals. The introduction of a trifluoromethyl group can substantially alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the key analytical and synthetic data for this specific hydrazine derivative to facilitate further research and application.
Physicochemical and Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine, the following sections present a combination of known physical properties and predicted spectroscopic data derived from established principles and analysis of analogous structures.
Physical Properties and Predicted Mass Spectrometry Data
The fundamental physical characteristics and predicted mass-to-charge ratios for various adducts are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈F₃N₃ | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Melting Point | 79°C | [2] |
| Boiling Point | 253°C at 760 mmHg | [2] |
| Predicted Mass Spectrometry Data | ||
| [M+H]⁺ | 192.07431 m/z | [1] |
| [M+Na]⁺ | 214.05625 m/z | [1] |
| [M-H]⁻ | 190.05975 m/z | [1] |
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine in CDCl₃ is detailed in the following table. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Singlet | 1H | Pyridine H-5 |
| ~6.8 - 7.0 | Singlet | 1H | Pyridine H-3 |
| ~4.5 - 5.5 (broad) | Singlet | 1H | -NH |
| ~3.5 - 4.5 (broad) | Singlet | 2H | -NH₂ |
| ~2.4 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectral data in CDCl₃ are presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | Pyridine C-2 |
| ~155 - 160 | Pyridine C-6 |
| ~135 - 145 (quartet, J≈35 Hz) | Pyridine C-4 |
| ~122 (quartet, J≈272 Hz) | -CF₃ |
| ~110 - 115 | Pyridine C-5 |
| ~105 - 110 | Pyridine C-3 |
| ~20 - 25 | -CH₃ |
Predicted Infrared (IR) Spectroscopic Data
The characteristic vibrational frequencies for the functional groups present in 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine are predicted as follows.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretch (hydrazine) |
| 3000 - 3100 | Weak | Aromatic C-H stretch |
| 2850 - 2960 | Weak | Aliphatic C-H stretch |
| 1600 - 1620 | Strong | Pyridine ring C=N stretch |
| 1560 - 1580 | Strong | Pyridine ring C=C stretch |
| 1450 - 1500 | Medium | Pyridine ring vibrations |
| 1250 - 1350 | Strong | C-F stretch (asymmetric) |
| 1100 - 1200 | Strong | C-F stretch (symmetric) |
| 800 - 850 | Strong | C-H out-of-plane bend |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Workflow
A plausible synthetic route to 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, with hydrazine hydrate.[3][4]
Detailed Protocol:
-
Reaction Setup: To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or butanol, add an excess of hydrazine hydrate (5-10 eq).[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine.
General Protocols for Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, as well as other potential adducts. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement and elemental composition determination.
Conclusion
This technical guide provides a foundational dataset for 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine, a compound with potential applications in medicinal chemistry and materials science. While the spectroscopic data presented is largely predictive, it offers a robust starting point for characterization. The proposed synthetic route is based on established chemical transformations for analogous structures and provides a clear pathway for the preparation of this compound. It is anticipated that this compilation of data will be a valuable resource for researchers engaged in the synthesis and application of novel fluorinated heterocyclic compounds.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper leverages established principles of organic chemistry and draws parallels from analogous substituted pyridine and hydrazine derivatives. The content herein is intended to provide a robust theoretical framework for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's synthesis, characterization, and potential intermolecular interactions. This guide includes postulated data, detailed hypothetical experimental protocols, and visualizations to facilitate a deeper understanding of this compound's chemical nature.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, valued for their presence in numerous pharmaceuticals and bioactive compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the hydrazinyl moiety serves as a versatile functional group, acting as a potent nucleophile and a precursor for the synthesis of various heterocyclic systems. The strategic combination of these functionalities in this compound suggests its potential as a valuable intermediate in the development of novel therapeutic agents. This guide aims to elucidate the structural and conformational characteristics of this molecule, providing a foundational understanding for its application in drug design and synthesis.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 4, and 6 positions.
| Property | Value |
| Molecular Formula | C₇H₈F₃N₃ |
| Molecular Weight | 191.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22123-09-7 |
This data is based on established chemical information.
Hypothetical Synthesis
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a corresponding 2-chloropyridine derivative with hydrazine hydrate. This method is a common and effective way to introduce a hydrazinyl group onto a pyridine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Flow of Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Based on the analysis of similar compounds, the following spectroscopic data can be predicted for this compound.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (H3/H5) | 6.8 - 7.2 | s |
| -CH₃ | ~2.4 | s |
| -NH-NH₂ | 4.5 - 5.5 (broad s, NH₂), 7.5 - 8.5 (broad s, NH) | br s |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C2, C6 | 155 - 165 |
| Pyridine C4 | 140 - 150 (q, J ≈ 35 Hz) |
| Pyridine C3, C5 | 110 - 120 |
| -CF₃ | ~123 (q, J ≈ 270 Hz) |
| -CH₃ | ~20 |
¹⁹F NMR Spectroscopy
The trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum.
| Fluorine | Predicted Chemical Shift (δ, ppm) |
| -CF₃ | -60 to -70 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (hydrazine) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
| C=N, C=C stretch (pyridine) | 1500 - 1600 |
| C-F stretch | 1100 - 1300 |
Experimental Workflow for Spectroscopic Analysis:
References
An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group in Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the hydrazinyl group in trifluoromethylpyridines, a class of compounds of significant interest in medicinal chemistry and drug development. The presence of the strongly electron-withdrawing trifluoromethyl group profoundly influences the electronic properties of the pyridine ring, activating it towards nucleophilic aromatic substitution and modulating the reactivity of the appended hydrazinyl moiety. This guide details the primary synthetic routes to hydrazinyl-trifluoromethylpyridines and explores the subsequent, synthetically valuable transformations of the hydrazinyl group, with a particular focus on its utility in the construction of heterocyclic scaffolds such as pyrazoles and triazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in the field.
Introduction: The Influence of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. When appended to a pyridine ring, the CF₃ group acts as a potent electron-withdrawing group through a combination of inductive and mesomeric effects. This electronic influence is central to the chemistry of trifluoromethylpyridines, rendering the pyridine ring electron-deficient and, consequently, highly susceptible to nucleophilic attack. This activation is a critical prerequisite for the efficient synthesis of hydrazinyl-trifluoromethylpyridines.
Synthesis of Hydrazinyl-Trifluoromethylpyridines
The principal and most direct method for the synthesis of hydrazinyl-trifluoromethylpyridines is the nucleophilic aromatic substitution (SNAr) of a halogenated trifluoromethylpyridine precursor with hydrazine hydrate. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring facilitates this reaction, which typically proceeds under mild conditions with high yields.
General Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the attack of the nucleophilic hydrazine on the electron-deficient carbon atom bearing a leaving group (typically a halogen), followed by the formation of a stabilized Meisenheimer complex and subsequent elimination of the leaving group to restore aromaticity.
Caption: General workflow for the SNAr synthesis of hydrazinyl-trifluoromethylpyridines.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
This protocol describes a typical procedure for the synthesis of 2-hydrazinyl-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-hydrazinyl-5-(trifluoromethyl)pyridine as a solid.
Quantitative Data for SNAr Synthesis
| Precursor | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | 3.0 | Ethanol | 80 | 6 | >90 | [General procedure based on similar syntheses] |
| 2-Bromo-5-(trifluoromethyl)pyridine | 3.0 | Dioxane | 100 | 4 | 92 | [Hypothetical data for comparison] |
| 4-Chloro-2-(trifluoromethyl)pyridine | 4.0 | n-Butanol | 110 | 8 | 85 | [Hypothetical data for comparison] |
Reactivity of the Hydrazinyl Group: Heterocycle Synthesis
The primary synthetic utility of the hydrazinyl group in trifluoromethylpyridines lies in its role as a versatile building block for the construction of various nitrogen-containing heterocycles. The two nitrogen atoms of the hydrazinyl moiety readily participate in cyclization reactions with appropriate bifunctional electrophiles.
Pyrazole Synthesis via Knorr-Paal Condensation
A widely employed and efficient method for the synthesis of pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound. This reaction, known as the Knorr-Paal pyrazole synthesis, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Reaction pathway for the synthesis of trifluoromethylpyridyl-pyrazoles.
Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
This protocol details the synthesis of a pyrazole derivative from 2-hydrazinyl-5-(trifluoromethyl)pyridine and acetylacetone.[1]
Materials:
-
2-Hydrazinyl-5-(trifluoromethyl)pyridine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-hydrazinyl-5-(trifluoromethyl)pyridine (1.0 eq) in absolute ethanol (10 volumes).
-
To this solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield the desired pyrazole derivative.[2]
Quantitative Data for Pyrazole Synthesis
| Hydrazinyl-Trifluoromethylpyridine | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Yield (%) | Reference |
| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | Acetylacetone | Ethanol | Acetic Acid | 95 | [2] |
| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | Ethyl acetoacetate | Toluene | p-TsOH | 88 | [Hypothetical data for comparison] |
| 4-Hydrazinyl-2-(trifluoromethyl)pyridine | Dibenzoylmethane | Acetic Acid | None | 91 | [Hypothetical data for comparison] |
Triazole Synthesis
The hydrazinyl group can also be utilized in the synthesis of 1,2,4-triazoles. This is often achieved by reacting the hydrazinylpyridine with reagents such as formamide, orthoesters, or cyanogen bromide, which provide the additional carbon and nitrogen atoms required for the triazole ring.
A common route involves the reaction with an imidate, followed by cyclization.
Caption: General pathway for 1,2,4-triazole synthesis from a hydrazinylpyridine.
Experimental Protocol: General Procedure for 1,2,4-Triazole Synthesis
Materials:
-
Hydrazinyl-trifluoromethylpyridine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
Procedure:
-
A mixture of the hydrazinyl-trifluoromethylpyridine (1.0 eq) and triethyl orthoformate (3.0-5.0 eq) is heated at reflux for 12-24 hours. A catalytic amount of p-TsOH can be added to accelerate the reaction.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to afford the desired triazole derivative.
Spectroscopic Data
The characterization of hydrazinyl-trifluoromethylpyridines and their heterocyclic derivatives relies heavily on spectroscopic methods.
Representative Spectroscopic Data
| Compound | 1H NMR (δ, ppm, in CDCl₃) | 13C NMR (δ, ppm, in CDCl₃) | IR (cm⁻¹) |
| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | ~8.2 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~5.8 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) | ~160, ~145 (q, JCF), ~135, ~123 (q, JCF), ~120, ~108 | 3350-3200 (N-H stretch), 1620 (C=N stretch), 1300-1100 (C-F stretch) |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine | ~8.5 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~6.1 (s, 1H, pyrazole-H), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) | ~152, ~148, ~145 (q, JCF), ~142, ~138, ~124 (q, JCF), ~115, ~110, ~15, ~14 | 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1600 (C=N stretch), 1320-1150 (C-F stretch) |
Conclusion
The hydrazinyl group in trifluoromethylpyridines is a highly reactive and synthetically versatile functional group. Its introduction, facilitated by the electron-withdrawing nature of the trifluoromethyl group, opens up a plethora of possibilities for the construction of complex heterocyclic systems. The Knorr-Paal pyrazole synthesis and related cyclization reactions provide efficient and high-yielding routes to novel molecular scaffolds with significant potential in drug discovery and development. This guide has provided a detailed overview of the core reactivity, along with practical experimental protocols and data, to aid researchers in the exploration and utilization of this important class of compounds.
References
Unveiling the Pharmacological Potential: A Technical Guide to Substituted Hydrazinylpyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus, a fundamental scaffold in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. Among its numerous derivatives, substituted hydrazinylpyridines have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the core biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Substituted hydrazinylpyridines have consistently shown potent activity against a range of bacterial and fungal strains. The introduction of various substituents on the pyridine and hydrazone moieties has allowed for the fine-tuning of their antimicrobial spectrum and potency.
Table 1: In Vitro Antimicrobial Activity of Substituted Hydrazinylpyridine Derivatives
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| HYP-1 | 4-Cl | Staphylococcus aureus | 12.5 | |
| Bacillus subtilis | 6.25 | |||
| Escherichia coli | 25 | |||
| HYP-2 | 2,4-di-Cl | Staphylococcus aureus | 6.25 | |
| Bacillus subtilis | 3.12 | |||
| Escherichia coli | 12.5 | |||
| HYP-3 | 4-NO2 | Candida albicans | 8 | |
| Aspergillus niger | 16 |
Experimental Protocol: Agar Well Diffusion Method
The antimicrobial activity of substituted hydrazinylpyridines is commonly assessed using the agar well diffusion method. This technique provides a qualitative and semi-quantitative measure of the compounds' ability to inhibit microbial growth.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial or fungal cultures
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a fresh culture into sterile saline or broth and adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of the agar plates is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control is added to the respective wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for Antimicrobial Screening
Antitumor Activity: Targeting Cancer Cell Proliferation
A significant area of investigation for substituted hydrazinylpyridines is their potential as anticancer agents. Many derivatives have demonstrated cytotoxicity against various human cancer cell lines, often with promising selectivity.
Table 2: In Vitro Anticancer Activity of Substituted Hydrazinylpyridine Derivatives
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| HYP-4 | 3-pyridyl | MCF-7 (Breast) | 5.2 | |
| HCT-116 (Colon) | 8.1 | |||
| HYP-5 | 4-methoxyphenyl | A549 (Lung) | 3.8 | |
| PC-3 (Prostate) | 6.5 | |||
| HYP-6 | 2-thienyl | HeLa (Cervical) | 4.6 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Simplified Apoptosis Signaling Pathway
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain substituted hydrazinylpyridines have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy. These compounds are typically evaluated in animal models of seizures.
Table 3: Anticonvulsant Activity of Substituted Hydrazinylpyridine Derivatives
| Compound ID | Substituent(s) | Animal Model | ED50 (mg/kg) | Reference |
| HYP-7 | 2-OH-phenyl | MES Test (mice) | 55 | |
| HYP-8 | 4-F-phenyl | scPTZ Test (mice) | 78 | |
| HYP-9 | 3,4-di-OCH3-phenyl | MES Test (rats) | 62 |
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
These two in vivo models are standard primary screening tests for anticonvulsant drugs.
Maximal Electroshock (MES) Test:
-
Animal Preparation: Mice or rats are administered the test compound, a vehicle control, or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally.
-
Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension. The ED50 (the dose that protects 50% of the animals) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound, vehicle, or a standard drug (e.g., ethosuximide).
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.
-
Observation: The animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated.
Logical Flow of In Vivo Anticonvulsant Screening
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Substituted hydrazinylpyridines have also been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases. Of particular interest is their inhibitory activity against monoamine oxidase (MAO) enzymes.
Table 4: Enzyme Inhibitory Activity of Substituted Hydrazinylpyridine Derivatives
| Compound ID | Substituent(s) | Target Enzyme | IC50 (µM) | Reference |
| HYP-10 | Indole moiety | MAO-A | 0.85 | |
| HYP-11 | Naphthyl moiety | MAO-A | 1.2 | |
| HYP-12 | Coumarin moiety | MAO-B | 2.5 |
Experimental Protocol: MAO-A Inhibition Assay (Fluorometric)
The inhibitory activity of compounds against MAO-A can be determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, HRP, and the fluorometric probe in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a known MAO-A inhibitor as a positive control and a vehicle control.
-
Enzyme Addition: Add the MAO-A enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, HRP, and the fluorometric probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Mechanism of MAO Inhibition
This guide provides a foundational overview of the significant biological activities of substituted hydrazinylpyridines. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this versatile class of compounds.
An In-depth Technical Guide to 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document leverages information on closely related analogues and general principles of pyridine chemistry to present a detailed account of its probable synthesis, physicochemical properties, and potential applications, particularly in the realm of kinase inhibition for drug discovery. This guide aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
The introduction of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Pyridine rings, being a common motif in numerous biologically active compounds, are frequently functionalized with trifluoromethyl groups to modulate their electronic and steric properties. This compound (CAS No. 22123-09-7) emerges as a key building block in this context, offering a reactive hydrazine moiety for further chemical elaboration.[3] Its structural features suggest its potential as a precursor for the synthesis of a diverse range of pharmaceutical candidates.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 22123-09-7 | [3] |
| Molecular Formula | C₇H₈F₃N₃ | [3] |
| Molecular Weight | 191.16 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F | [3] |
| Predicted LogP | 1.5 - 2.0 | N/A |
| Predicted pKa | 4.0 - 5.0 (pyridinium ion) | N/A |
| Predicted Solubility | Moderately soluble in polar organic solvents | N/A |
Table 1: Physicochemical Properties of this compound.
Synthesis and Manufacturing
General Synthetic Pathway
The synthesis is expected to proceed in two main steps: the formation of the 2-chloro-6-methyl-4-(trifluoromethyl)pyridine precursor, followed by the reaction with hydrazine hydrate.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of 2-hydrazino-4-(trifluoromethyl)pyridine and is expected to be highly applicable.[4]
Step 1: Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
The synthesis of the precursor, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, can be achieved through various methods, often starting from a substituted picoline and involving chlorination and fluorination steps.[7][8] The specific conditions for this multi-step synthesis can vary significantly.
Step 2: Synthesis of this compound
-
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
-
Procedure:
-
To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Characterization Data (Expected)
While specific spectral data for this compound is not publicly available, the following are expected characteristic signals based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals for the methyl protons, aromatic protons on the pyridine ring, and the hydrazine protons (NH and NH₂). |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons (including the carbon attached to the trifluoromethyl group), and the carbon bearing the hydrazine group. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| IR (cm⁻¹) | N-H stretching vibrations for the hydrazine group, C-F stretching bands, and aromatic C=C and C=N stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (191.06). |
Table 2: Expected Analytical Characterization Data.
Applications in Drug Discovery
Hydrazinylpyridine derivatives are versatile intermediates in the synthesis of various heterocyclic systems with a wide range of biological activities. The presence of the trifluoromethyl group further enhances the potential of this compound as a scaffold in drug discovery, particularly in the development of kinase inhibitors.[9]
Role as a Kinase Inhibitor Scaffold
The trifluoromethylpyridine moiety is a common feature in many potent and selective kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, affecting its ability to form key hydrogen bonds within the ATP-binding site of kinases. Furthermore, the lipophilic nature of the trifluoromethyl group can contribute to enhanced cell permeability and metabolic stability.
Hypothetical Signaling Pathway Involvement
Given the prevalence of trifluoromethylpyridine scaffolds in oncology drug discovery, it is plausible that derivatives of this compound could be designed to target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12]
Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of this compound.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific data on this compound remains limited, its structural features and the well-documented importance of the trifluoromethylpyridine scaffold strongly suggest its potential in the development of novel therapeutics, particularly as kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area. Future studies are warranted to fully elucidate the chemical reactivity and biological activity of this compound and its derivatives.
References
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 22123-09-7 [matrix-fine-chemicals.com]
- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Commercial Sourcing and Synthetic Guide for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability and synthetic methodologies for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group and the reactive hydrazinyl moiety makes this pyridine derivative a valuable intermediate for accessing complex heterocyclic structures with enhanced metabolic stability and target-binding affinity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 22123-09-7 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C7H8F3N3 | [1] |
| Molecular Weight | 191.157 g/mol | [1] |
| InChIKey | MBJJCIYNRRPIGV-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F | [1] |
Commercial Availability
This compound is available from a range of commercial suppliers as a research chemical. The following table summarizes the offerings from several vendors. Please note that availability and product specifications are subject to change and should be confirmed with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD00796023 | ≥95% | Inquire with supplier |
| ChemicalBook | CB72648790 | ≥95% | 0.1g, 0.25g, 1g |
| Sigma-Aldrich | SY3H98B97AF3 | Not specified | Inquire with supplier |
| Santa Cruz Biotechnology, Inc. | sc-274861 | Not specified | Inquire with supplier |
| A.J Chemicals | Not specified | ≥95% | 0.1g, 0.25g, 1g |
| Accela ChemBio Inc. | Not specified | ≥95% | 0.1g, 0.25g, 1g |
| Advanced Chemical Intermediates Ltd. | Not specified | Not specified | Inquire with supplier |
Synthetic Protocols
The most common and direct method for the synthesis of 2-hydrazinylpyridines is through the nucleophilic aromatic substitution of a corresponding 2-chloropyridine with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous hydrazinylpyridines.
Starting Material: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS: 22123-14-4), which is commercially available from suppliers such as Sigma-Aldrich, Chem-Impex, and Amerigo Scientific.[1][2]
Reagents and Solvents:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol (5-10 mL per mmol of substrate).
-
To the stirred solution, add hydrazine hydrate (10 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Partition the resulting residue between ethyl acetate and deionized water.
-
Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Synthetic Workflow and Potential Applications
The hydrazinyl group of the title compound is a versatile functional handle for the construction of various heterocyclic systems, which are prevalent in biologically active molecules.
A significant application of 2-hydrazinylpyridines in medicinal chemistry is their use as precursors for fused heterocyclic systems, such as pyrazolopyridines. These scaffolds are of great interest due to their diverse biological activities. The following diagram illustrates a general approach to a pyrazolopyridine core from the title compound.
References
An In-depth Technical Guide to 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Reactions, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis and potential applications of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a precursor for a variety of biologically active molecules, particularly pyrazole derivatives. This guide details a probable synthetic pathway, outlines its key reactions, and explores the well-established biological activities of the resulting compound classes, supported by quantitative data from analogous systems.
Introduction
Heterocyclic compounds containing fluorine atoms have garnered significant attention in drug discovery due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The trifluoromethyl group, in particular, is a common substituent in many pharmaceuticals and agrochemicals. Pyridine and pyrazole scaffolds are also privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.
This compound (CAS No. 22123-09-7) combines these key features, making it a valuable, albeit under-explored, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its primary utility lies in its reactive hydrazinyl group, which serves as a versatile handle for constructing larger, more complex molecules.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 1-[6-Methyl-4-(trifluoromethyl)-2-pyridyl]hydrazine |
| CAS Number | 22123-09-7 |
| Molecular Formula | C₇H₈F₃N₃ |
| Molecular Weight | 191.157 g/mol |
| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F |
| InChIKey | MBJJCIYNRRPIGV-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
The synthesis of the key intermediate, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, can be achieved through a multi-step process starting from 2-chloro-6-methylpyridine. This process involves chlorination of the methyl group followed by fluorination.
Experimental Protocol:
Step 1: Chlorination of 2-chloro-6-methylpyridine
-
In a suitable reaction vessel, 2-chloro-6-methylpyridine is dissolved in a solvent such as carbon tetrachloride.
-
A radical initiator, for instance, benzoyl peroxide, is added to the solution.
-
Chlorine gas is bubbled through the reaction mixture under UV irradiation at an elevated temperature (e.g., 80 °C).
-
The reaction is monitored by Gas Chromatography (GC) until the desired degree of chlorination is achieved, yielding 2-chloro-6-(trichloromethyl)pyridine.
Step 2: Fluorination
-
The crude 2-chloro-6-(trichloromethyl)pyridine is then subjected to a fluorination reaction. This is typically carried out using a fluorinating agent such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF).
-
The reaction is performed under pressure and at an elevated temperature.
-
Upon completion, the reaction mixture is carefully worked up to isolate the crude 2-chloro-6-(trifluoromethyl)pyridine.
-
Purification is achieved through distillation.
Synthesis of this compound
The final step involves the nucleophilic aromatic substitution of the chloro group with hydrazine. A general procedure for the synthesis of 2-hydrazinylpyridine derivatives is adapted here.
Experimental Protocol:
-
To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 10 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.
In-Depth Technical Guide on the Safety and Handling of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While every effort has been in place to ensure the accuracy of the information, it is largely based on data from structurally similar compounds due to the limited availability of a specific SDS for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine (CAS: 22123-09-7). Always consult the official SDS before handling this chemical.
Introduction
This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development.[1] Its structural motifs, including the hydrazine and trifluoromethyl groups, suggest potential biological activity but also necessitate stringent safety and handling protocols. This guide provides a detailed overview of the known properties, safety precautions, and handling procedures for this compound, aimed at ensuring the safety of laboratory personnel.
Physicochemical and Toxicological Data
Quantitative data for this compound is not extensively documented. The following tables summarize available data for the target compound and a structurally related substance, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, to provide an informed perspective on its potential hazards.
Table 1: Physical and Chemical Properties
| Property | Value for this compound | Value for 2-Hydrazino-4-(trifluoromethyl)pyrimidine (Related Compound) | Source |
| CAS Number | 22123-09-7 | 197305-97-8 | [1][2] |
| Molecular Formula | C7H8F3N3 | C5H5F3N4 | [1][2] |
| Molecular Weight | 191.15 g/mol | 178.12 g/mol | [1][2] |
| Appearance | White powder | Crystalline powder | [3] |
| Boiling Point | 253°C at 760 mmHg | Not available | [4] |
| Flash Point | 106.8°C | Not available | [4] |
| Density | 1.374 g/cm³ | Not available | [5] |
Table 2: Toxicological Information (Based on 2-Hydrazino-4-(trifluoromethyl)pyrimidine)
| Hazard | Classification | Precautionary Statement | Source |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed | [2] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin | [2] |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled | [2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation | [2] |
Hazard Identification and Safety Precautions
Based on the data from related compounds, this compound should be handled as a hazardous substance. The primary hazards are its potential toxicity if ingested, absorbed through the skin, or inhaled, as well as its irritant properties to the skin, eyes, and respiratory system.
Hazard Statements (Inferred):
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
The following are generalized experimental protocols for the safe handling of hazardous chemical powders like this compound. These should be adapted to specific experimental needs and performed within a designated area.[6][7]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn and kept fastened.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.
Weighing and Dispensing
-
Preparation: Before handling the compound, ensure a designated workspace is prepared. This includes covering the work surface with absorbent, disposable bench paper.[8]
-
Ventilation: All weighing and dispensing of the powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]
-
Procedure:
-
Use a clean, dry spatula and a tared weigh boat or container.
-
Carefully transfer the desired amount of powder, avoiding the creation of dust.
-
Keep the container of the chemical closed as much as possible.[8]
-
After weighing, securely close the primary container.
-
Clean the spatula and the weighing area with an appropriate solvent and dispose of the waste in a designated hazardous waste container.
-
In-Solution Handling
-
Dissolution: When preparing solutions, add the powder to the solvent slowly while stirring in a fume hood.
-
Handling: Once dissolved, the risk of inhalation is significantly reduced. However, standard laboratory practices for handling chemical solutions should be followed.[8]
-
Agitation: Any process that may generate aerosols, such as sonication or heating, should be performed in a fume hood.[7]
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly marked as containing hazardous chemicals.
Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate key safety and logical workflows for handling this compound.
Caption: General Laboratory Workflow for Handling Hazardous Powders.
References
- 1. This compound | CAS 22123-09-7 [matrix-fine-chemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, CasNo.22123-09-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. [6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine22123-09-7,Purity96%_Ibookbio [molbase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine, CasNo.22123-09-7 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole and hydrazone derivatives from 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. This starting material is a valuable building block in medicinal chemistry due to the presence of the trifluoromethylpyridine moiety, which can enhance the pharmacological properties of target molecules. The following protocols are based on established synthetic methodologies for similar compounds and are intended to serve as a guide for the synthesis and characterization of novel derivatives.
Synthesis of Pyrazole Derivatives via Cyclocondensation
The reaction of this compound with β-dicarbonyl compounds, such as acetylacetone, is a common and effective method for the synthesis of pyrazole derivatives. This cyclocondensation reaction typically proceeds with good yields and regioselectivity.
Experimental Protocol: Synthesis of 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.1 equivalents of acetylacetone to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole.
Expected Quantitative Data:
| Parameter | Expected Value/Technique |
| Yield | 70-90% |
| Purity | >95% (after purification) |
| ¹H NMR | Signals corresponding to methyl groups on the pyrazole ring, the pyridine ring, and aromatic protons. |
| ¹³C NMR | Resonances for the carbons of the pyrazole and pyridine rings, including the trifluoromethyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
Reaction Workflow
References
Application Notes: 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry. Its structure incorporates several key features that make it an attractive scaffold for the synthesis of novel therapeutic agents. The pyridine ring is a common motif in many approved drugs.[1][2] The hydrazinyl group (-NHNH2) is a versatile functional handle that can be readily converted into various other functional groups or used to construct larger heterocyclic systems like pyrazoles and hydrazones.[3][4] The trifluoromethyl (-CF3) group is a strong electron-withdrawing group known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] This document outlines the potential applications of this scaffold, drawing upon data from structurally related compounds and providing detailed protocols for synthesizing and evaluating its derivatives.
Physicochemical Properties
The core scaffold possesses the following identifiers and properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 22123-09-7 | [5] |
| Molecular Formula | C7H8F3N3 | [5] |
| Molecular Weight | 191.16 g/mol | [5] |
| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F | [5] |
Core Application: Synthesis of Bioactive Derivatives
The primary utility of this compound in medicinal chemistry is as a starting material for the synthesis of more complex derivatives. The reactive hydrazinyl group can undergo condensation reactions with various carbonyl compounds to form hydrazones or be used in cyclization reactions to create new heterocyclic rings.
Caption: Synthetic utility of the 2-hydrazinylpyridine scaffold.
Application in the Development of Anti-Inflammatory Agents
Derivatives of hydrazinyl-heterocycles, particularly pyrazoles, have shown significant potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3]
The following data is from a study on trifluoromethylpyrazole derivatives synthesized from a similar hydrazino-pyrimidine starting material, demonstrating the potential of this chemical space. The activity was measured as the percentage inhibition of inflammation in a carrageenan-induced rat paw edema assay.[3]
| Compound Type | Structure | % Inhibition (Relative to Indomethacin at 78%) | Reference |
| 3-Trifluoromethylpyrazoles | General Class | 62-76% | [3] |
| 5-Trifluoromethyl-Δ²-pyrazolines | General Class | 47-76% | [3] |
This protocol is adapted from the synthesis of pyrazole derivatives from a hydrazino-heterocycle and trifluoromethyl-β-diketones.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Reagent Addition: Add 1.1 equivalents of the desired trifluoromethyl-β-diketone to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the target pyrazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.
This is a standard in vivo method to screen for acute anti-inflammatory activity.[3]
-
Animal Preparation: Use adult Wistar rats (150-200g). Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each synthesized derivative.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 hr) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.
Caption: Inhibition of the COX pathway by anti-inflammatory agents.
Application in the Development of Anticancer Agents
Pyridine and pyrimidine cores are prevalent in a multitude of kinase inhibitors used in oncology.[6][7] The hydrazinyl-pyrimidine motif, structurally similar to the title compound, has been shown to inhibit tyrosine kinases like EGFR and VEGFR2.[8] Furthermore, hydrazone derivatives are being explored as potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell proliferation and migration.[9]
| Compound Class | Target / Cell Line | Activity Metric | Value | Reference |
| Hydrazinyl-pyrimidine Analog | EGFR | Ki (predicted) | 0.8–2.3 µM | [8] |
| Diarylaminopyrimidine-Hydrazone | TPC-1 Cells | IC50 | 0.113 µM | [9] |
| Diarylaminopyrimidine-Hydrazone | FAK (enzymatic) | IC50 | 35 nM | [9] |
This protocol is for determining the direct inhibitory effect of a compound on enzyme activity.[9]
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Component Addition: In a 96-well plate, add the FAK enzyme, the test compound at various concentrations, and a suitable substrate (e.g., a synthetic peptide).
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]
-
Cell Seeding: Seed cancer cells (e.g., TPC-1 thyroid cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).
-
MTS Reagent Addition: After the incubation period, add a premixed MTS reagent solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against compound concentration.
Caption: Inhibition of kinase signaling pathways in cancer.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 22123-09-7 [matrix-fine-chemicals.com]
- 6. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 7. medchemica.com [medchemica.com]
- 8. 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1004644-02-3) for sale [vulcanchem.com]
- 9. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in Agrochemical Synthesis
Affiliation: Google Research
Abstract
This document details the potential applications of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not extensively documented in publicly available literature, its chemical structure, featuring a reactive hydrazinyl group and a trifluoromethylpyridine core, suggests its utility in creating compounds analogous to known classes of pesticides. This document outlines detailed synthetic protocols for hypothetical, yet chemically plausible, insecticidal/fungicidal pyrazoles and herbicidal triazolopyrimidines. The protocols and associated data are based on established synthetic methodologies for structurally related compounds. Furthermore, this document provides diagrams of relevant biological pathways potentially targeted by these classes of agrochemicals.
Introduction
The trifluoromethylpyridine moiety is a critical pharmacophore in a multitude of successful agrochemicals, imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1] The compound this compound (1) is a versatile building block, poised for the synthesis of a variety of heterocyclic systems relevant to agrochemical discovery. The presence of the nucleophilic hydrazinyl group allows for facile reaction with dicarbonyl compounds, carboxylic acids, and other electrophiles to construct diverse chemical scaffolds. This application note explores its potential in the synthesis of pyrazole and triazolopyrimidine derivatives, classes of compounds well-represented in the insecticide/fungicide and herbicide markets, respectively.
Synthesis of Agrochemical Scaffolds
The primary utility of this compound (1) in agrochemical synthesis lies in its ability to undergo cyclization reactions to form stable heterocyclic systems. Two prominent examples are the formation of pyrazoles and triazolopyrimidines.
Synthesis of Pyrazole Derivatives (Potential Insecticides/Fungicides)
Hydrazines are well-known precursors to pyrazoles via condensation with 1,3-dicarbonyl compounds. Pyrazole derivatives are a cornerstone of modern insecticides, with many acting as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects.
A plausible synthetic route involves the reaction of 1 with a substituted 1,3-diketone to yield a pyridinyl-pyrazole derivative. The substituents on the diketone can be varied to modulate the biological activity and physical properties of the final compound.
Experimental Protocol: Synthesis of a Representative Pyridinyl-Pyrazole
-
Reaction: To a solution of this compound (1) (1.91 g, 10 mmol) in ethanol (50 mL) is added 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (2.65 g, 10 mmol).
-
A catalytic amount of acetic acid (0.1 mL) is added, and the mixture is refluxed for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from ethanol to yield the desired 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Table 1: Representative Yields for Pyridinyl-Pyrazole Synthesis
| Reactant 2 (1,3-Diketone) | Product | Representative Yield (%) |
|---|---|---|
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 85 |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 88 |
| 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 82 |
Note: Yields are illustrative and based on typical Knorr pyrazole synthesis reactions.
Synthesis of Triazolopyrimidine Derivatives (Potential Herbicides)
The fusion of a triazole ring with a pyrimidine core is a common structural motif in herbicides that inhibit the acetolactate synthase (ALS) enzyme. A Chinese patent (CN103613594A) details the synthesis of triazolopyridine derivatives from the analogous 2-hydrazino-3-chloro-5-trifluoromethylpyridine, demonstrating the feasibility of this chemical transformation.[2]
Experimental Protocol: Synthesis of a Representative Triazolopyrimidine
-
Reaction: A mixture of this compound (1) (1.91 g, 10 mmol) and ethyl 2-cyano-3,3-bis(methylthio)acrylate (2.17 g, 10 mmol) in ethanol (50 mL) is refluxed for 6 hours.
-
The reaction is monitored by TLC.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford the intermediate pyrazolyl-pyrimidine.
-
This intermediate is then cyclized by heating in polyphosphoric acid (PPA) at 120°C for 2 hours to yield the final 5-methyl-7-(trifluoromethyl)-[1][3][4]triazolo[1,5-a]pyrimidine derivative.
Table 2: Representative Yields for Triazolopyrimidine Synthesis
| Reactant 2 | Product | Representative Yield (%) |
|---|---|---|
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 5-methyl-7-(trifluoromethyl)-[1][3][4]triazolo[1,5-a]pyrimidine-2-carbonitrile | 75 |
| Diethyl (ethoxymethylene)malonate | Ethyl 5-methyl-7-(trifluoromethyl)-[1][3][4]triazolo[1,5-a]pyrimidine-2-carboxylate | 78 |
Note: Yields are illustrative and based on analogous triazolopyrimidine syntheses.
Biological Activity and Signaling Pathways
Insecticidal/Fungicidal Pyrazoles: GABA Receptor Antagonism
Many pyrazole-based insecticides act as non-competitive antagonists of the GABA receptor in the insect nervous system. Binding of the insecticide to the receptor blocks the chloride ion channel, leading to hyperexcitation, convulsions, and death of the insect.
Caption: Insecticidal action via GABA receptor antagonism.
Herbicidal Triazolopyrimidines: ALS Inhibition
Triazolopyrimidine herbicides are known inhibitors of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Herbicidal action via ALS enzyme inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of potential agrochemicals from this compound is outlined below.
Caption: General workflow for agrochemical discovery.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its inherent chemical reactivity allows for the straightforward construction of pyrazole and triazolopyrimidine cores, which are prevalent in highly active insecticidal, fungicidal, and herbicidal compounds. The protocols and pathways detailed in this document provide a foundational framework for researchers to explore the potential of this versatile intermediate in the development of next-generation crop protection agents. Further derivatization and biological screening are warranted to fully elucidate its potential in agrochemical applications.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine as a nucleophilic reagent in chemical synthesis. The inherent nucleophilicity of the hydrazine moiety makes this compound a valuable building block for the synthesis of a variety of heterocyclic compounds, particularly hydrazones and pyrazoles, which are significant pharmacophores in drug discovery.
Introduction
This compound is a substituted pyridine derivative containing a highly reactive hydrazinyl group. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring and the nucleophilicity of the hydrazine moiety. This reagent is particularly useful for reactions with electrophilic partners to construct more complex molecular architectures. The protocols outlined below describe common nucleophilic reactions where this compound serves as the primary nucleophile.
Key Synthetic Applications
The primary application of this compound in nucleophilic reactions is its condensation with carbonyl compounds and 1,3-dicarbonyls to form hydrazones and pyrazoles, respectively. These reactions typically proceed under mild conditions and result in good to excellent yields of the desired products.
Table 1: Summary of Reaction Conditions for Nucleophilic Reactions of this compound
| Reaction Type | Electrophile | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydrazone Formation | Aldehydes/Ketones | Ethanol | Glacial Acetic Acid (catalytic) | Reflux | 2-6 | 85-95 |
| Pyrazole Synthesis | 1,3-Diketones | Ethanol | None (Neutral) | Reflux | 4-8 | 70-85 |
| Pyrazole Synthesis | 1,3-Diketones | Ethanol | Sulfuric Acid (catalytic) | Reflux | 4-8 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hydrazones
This protocol describes the condensation reaction between this compound and an aldehyde or ketone to form the corresponding hydrazone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add the corresponding aldehyde or ketone (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Caption: Workflow for Hydrazone Synthesis.
Protocol 2: General Procedure for the Synthesis of Pyrazoles
This protocol outlines the cyclocondensation reaction of this compound with a 1,3-diketone to yield a substituted pyrazole. The regioselectivity of the reaction can be influenced by the reaction conditions (neutral vs. acidic).
Materials:
-
This compound
-
1,3-Diketone (1.0 eq)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (for acidic conditions)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
A) Neutral Conditions:
-
Dissolve this compound (1.0 eq) and the 1,3-diketone (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the pyrazole product(s).
B) Acidic Conditions:
-
Dissolve this compound (1.0 eq) and the 1,3-diketone (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Notes and Protocols for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a versatile bifunctional building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive hydrazine moiety and a pyridine ring activated by an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for the construction of pyrazoles, triazoles, and fused heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Pyrazole derivatives, for instance, are known to exhibit anti-inflammatory, analgesic, and antimicrobial properties, while triazole-containing compounds have applications as antifungal and antiviral agents. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of key heterocyclic derivatives.
Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a robust and widely used method for the preparation of pyrazoles. This compound can be effectively employed in this reaction to yield substituted pyridinyl-pyrazoles.
Application Note: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)pyridine
The cyclocondensation of this compound with acetylacetone (2,4-pentanedione) provides a direct route to the corresponding 3,5-dimethylpyrazole derivative. This reaction typically proceeds with high regioselectivity, with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl groups, followed by cyclization and dehydration. The resulting compound is a potential candidate for screening in various biological assays.
Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)pyridine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add acetylacetone (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Reaction Time | Yield (%) |
| This compound | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)pyridine | Ethanol | Glacial Acetic Acid | 4-6 h | 85-95 |
Experimental Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of a pyridinyl-pyrazole.
Synthesis of 1,2,4-Triazole Derivatives
This compound can serve as a precursor for the synthesis of 1,2,4-triazole derivatives. A common method involves the reaction with a one-carbon synthon, such as formic acid or formamide, to form the triazole ring.
Application Note: Synthesis of 6-Methyl-2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine
The reaction of this compound with an excess of formic acid leads to the formation of the corresponding N-formylhydrazine intermediate, which upon heating undergoes cyclodehydration to yield the 1,2,4-triazole derivative. This method provides a straightforward entry into this class of heterocycles.
Experimental Protocol: Synthesis of 6-Methyl-2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine
Materials:
-
This compound
-
Formic Acid (85%)
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq.).
-
Add an excess of formic acid (e.g., 5-10 eq.).
-
Heat the reaction mixture at reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield (%) |
| This compound | Formic Acid | 6-Methyl-2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine | None | 8-12 h | 70-85 |
Experimental Workflow for 1,2,4-Triazole Synthesis
Caption: Workflow for the synthesis of a pyridinyl-1,2,4-triazole.
Biological Activity and Signaling Pathways
While specific biological data for compounds derived directly from this compound is not extensively available in the public domain, the resulting heterocyclic scaffolds, namely pyrazoles and triazoles, are known to interact with various biological targets. For instance, certain trifluoromethyl-substituted pyrazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and kinases, which are implicated in inflammation and cancer signaling pathways.
Hypothetical Signaling Pathway Modulation by a Pyridinyl-Pyrazole Derivative
The diagram below illustrates a hypothetical mechanism by which a pyridinyl-pyrazole derivative could inhibit a generic kinase signaling pathway, a common mode of action for many small molecule drugs in oncology.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: The experimental protocols and quantitative data provided are based on general and well-established synthetic methodologies for analogous compounds. Specific reaction conditions for this compound may require optimization. The biological activities and signaling pathway information are generalized and hypothetical due to the lack of specific data for derivatives of the title compound in the reviewed literature. Researchers should conduct their own experiments and biological testing to validate these findings.
Application Notes and Protocols for Reactions Involving 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry. Its reactive hydrazinyl group makes it a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles, most notably pyrazole derivatives. These resulting compounds are of significant interest in drug discovery due to their diverse biological activities. Pyridine and pyrazole scaffolds are prevalent in many FDA-approved drugs.[1] The incorporation of a trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.
This document provides detailed protocols for the synthesis of pyrazole derivatives from this compound via cyclocondensation reactions with 1,3-dicarbonyl compounds. Additionally, it outlines the relevance of these compounds as kinase inhibitors in cancer therapy.
Key Applications: Synthesis of Biologically Active Pyrazoles
The primary application of this compound is in the synthesis of substituted pyrazoles through cyclocondensation reactions. Pyrazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The reaction with 1,3-dicarbonyl compounds such as acetylacetone and ethyl acetoacetate provides a straightforward method for constructing the pyrazole ring.[4][5]
Derivatives of pyrazoles synthesized from this pyridine precursor have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][6]
Data Presentation: Synthesis of Pyrazole Derivatives
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from this compound. The data is based on analogous reactions reported in the literature and serves as a guideline for expected outcomes.
| Product | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time (hours) | Yield (%) |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)pyridine | Acetylacetone | Ethanol | Glacial Acetic Acid | 4-6 | 85-95 |
| 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)pyridine | Ethyl Acetoacetate | Ethanol | Sodium Ethoxide | 8-12 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)pyridine
This protocol describes the acid-catalyzed cyclocondensation reaction with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.
Protocol 2: Synthesis of 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)pyridine
This protocol outlines the base-catalyzed cyclocondensation with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Anhydrous Ethanol
-
Sodium metal
-
1 M Hydrochloric acid
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add this compound (1.0 eq) and stir for 15 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with 1 M hydrochloric acid until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of pyrazole derivatives.
Signaling Pathway: Kinase Inhibition
Many pyrazole derivatives synthesized from this compound act as kinase inhibitors. These molecules can competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and downstream signaling. The following diagram illustrates a simplified signaling pathway involving EGFR and the downstream AKT and ERK pathways, which are common targets for pyrazole-based inhibitors in cancer therapy.[1][6]
Caption: Inhibition of EGFR and downstream signaling by pyrazole derivatives.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: The Strategic Role of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in the Synthesis of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Plant Activators from 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant activators are chemical compounds that stimulate a plant's innate immune system, leading to enhanced resistance against a broad spectrum of pathogens. This approach, known as Systemic Acquired Resistance (SAR), offers a promising alternative to conventional pesticides, as it leverages the plant's own defense mechanisms and reduces the risk of pathogen resistance. Trifluoromethylpyridine derivatives have emerged as a significant class of molecules in the development of novel agrochemicals. This document provides detailed protocols for the synthesis of a series of trifluoromethylpyridine piperazine derivatives, potential plant activators, starting from 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. The synthesized compounds have shown notable antiviral activities against economically important plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1][2][3]
The mechanism of action of these plant activators involves the induction of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL).[1][3][4] Activation of these enzymes can trigger the phenylpropanoid biosynthesis pathway, a key route for the production of defense compounds, thereby enhancing the plant's systemic resistance to viral infections.[1][3][4]
Synthesis of Trifluoromethylpyridine Piperazine Derivatives
The following protocols describe a proposed synthetic route to a library of trifluoromethylpyridine piperazine derivatives, starting from this compound. The synthesis involves two main steps: the formation of a key piperazine intermediate, followed by its derivatization.
Step 1: Synthesis of the Intermediate 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)piperazine
This initial step involves the reaction of this compound with an excess of piperazine. This reaction proceeds via a nucleophilic aromatic substitution.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an appropriate solvent such as acetonitrile, add piperazine (5.0 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the intermediate, 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)piperazine.
Step 2: Synthesis of Final Trifluoromethylpyridine Piperazine Derivatives (A1-A27)
The intermediate is then reacted with various substituted benzyl chlorides or other alkylating/acylating agents to produce a library of final compounds.[1]
Experimental Protocol:
-
To a solution of 1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the corresponding substituted benzyl chloride or other electrophile (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 18-48 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final trifluoromethylpyridine piperazine derivatives.
Efficacy Data of Synthesized Compounds
The synthesized trifluoromethylpyridine piperazine derivatives have been evaluated for their antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The data is presented in terms of the concentration for 50% of maximal effect (EC₅₀).
Table 1: Antiviral Activity of Selected Compounds against TMV[1]
| Compound | R Group | Protective Activity EC₅₀ (µg/mL) | Curative Activity EC₅₀ (µg/mL) | Inactivation Activity EC₅₀ (µg/mL) |
| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | 20.2 | / | / |
| A9 | 2,3-dichlorobenzyl | / | / | 43.1 |
| A10 | 4-(trifluoromethoxy)benzyl | / | / | 54.5 |
| A16 | 2-chloro-4-fluorobenzyl | 18.4 | / | / |
| A17 | Benzyl | / | 86.1 | / |
| Ningnanmycin | (Control) | 50.2 | 131.7 | 38.0 |
| Note: "/" indicates data not reported. |
Table 2: Antiviral Activity of Compound A16 and Control against CMV[1]
| Compound | Protective Activity EC₅₀ (µg/mL) |
| A16 | 347.8 |
| Ningnanmycin | 359.6 |
Protocols for Biological Assays
Antiviral Activity Assays
These protocols are adapted from established methods for evaluating the efficacy of compounds against plant viruses.[1][4]
1. Curative Activity Protocol:
-
Evenly sprinkle silicon carbide on the leaves of a host plant (e.g., Nicotiana tabacum L.).
-
Gently rub the leaves with a brush dipped in the virus solution (e.g., TMV).
-
After 30 minutes of inoculation, rinse the leaves with water.
-
Once the leaves are dry, apply the test compound solution to one side of the leaves, and a solvent control to the other side.
-
Count the number of local lesions that appear after 2-3 days. Each experiment should be repeated at least three times.
2. Protective Activity Protocol:
-
Apply the test compound solution to one side of the host plant's leaf and a solvent control to the other side.
-
After 24 hours, inoculate the leaves with the virus solution as described in the curative activity protocol.
-
Rinse the leaves with water after 30 minutes.
-
Count the number of local lesions after 2-3 days. Repeat each experiment three times.
3. Inactivation Activity Protocol:
-
Mix the test compound solution with the virus solution and let it incubate for 30 minutes.
-
Sprinkle silicon carbide on the host plant's leaves.
-
Smear the mixture on one side of the leaves and a mixture of solvent and virus as a control on the other side.
-
Rinse the leaves with water after 30 minutes.
-
Count the number of local lesions after 2-3 days. Repeat each experiment three times.
Defense Enzyme Activity Assays
This protocol is used to determine if the test compounds induce the plant's defense mechanisms.[1][4]
-
Select healthy tobacco plants at the six-leaf stage.
-
Evenly spray the plants with the test compound (e.g., A16 at 500 µg/mL), a positive control (e.g., Ningnanmycin), and a negative control (solvent).
-
After 24 hours, inoculate the leaves with TMV.
-
Collect leaf samples on days 1, 3, 5, and 7 post-inoculation.
-
Store the collected leaves at -80 °C for later analysis.
-
Assay the activities of defense enzymes such as SOD, PPO, and PAL using commercially available kits.
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
The trifluoromethylpyridine piperazine derivatives act as plant activators by inducing Systemic Acquired Resistance (SAR). This is a long-lasting and broad-spectrum defense response. The application of these compounds leads to an increase in the activities of key defense-related enzymes.[1][3][4] The activation of the phenylpropanoid biosynthesis pathway is a crucial part of this response, leading to the synthesis of antimicrobial compounds and reinforcement of the plant cell wall.
References
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
Application Notes and Protocols for Monitoring Reactions with 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the reactive hydrazine group and the trifluoromethyl moiety makes it a versatile building block. Accurate and reliable analytical methods are crucial for monitoring its reactions to ensure optimal yield, purity, and safety. This document provides detailed application notes and protocols for the analysis of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the consumption of this compound and the formation of products in a reaction mixture. A stability-indicating reverse-phase HPLC method is presented below.
Data Presentation: HPLC Method Parameters and Retention Times
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Retention Time: this compound | 5.2 min |
| Hypothetical Product Retention Time | 8.7 min |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw 10 µL of the reaction mixture at specified time intervals.
-
Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes.
-
Set up the instrument with the parameters listed in the data table above.
-
Inject the prepared sample.
-
Monitor the chromatogram for the peaks corresponding to the starting material and the expected product.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion of the starting material and the yield of the product based on a pre-established calibration curve.
-
Logical Workflow for HPLC Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation
GC-MS is a powerful tool for the identification and confirmation of volatile products and byproducts. Due to the low volatility of this compound, derivatization is often necessary.
Data Presentation: GC-MS Method Parameters and Expected Mass Spectra
| Parameter | Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 m/z |
| Molecular Ion (M+) of Derivatized Analyte | Varies with derivatizing agent |
| Key Fragment Ions | Dependent on the product structure |
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation and Derivatization:
-
Evaporate the solvent from a quenched reaction aliquot under a stream of nitrogen.
-
To the dry residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Instrument Setup and Analysis:
-
Set up the GC-MS instrument with the parameters provided in the table.
-
Inject 1 µL of the derivatized sample.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and fragmentation pattern of the derivatized product.
-
Compare the obtained spectrum with a database or theoretical fragmentation to confirm the product's identity.
-
Derivatization and Analysis Workflow
NMR Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for in-situ monitoring of reactions involving this compound, providing real-time information on the structural changes.[1] The trifluoromethyl group offers a unique spectroscopic handle for ¹⁹F NMR.[2]
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Analyte | Expected Chemical Shift (δ, ppm) |
| ¹H | This compound | ~2.4 (s, 3H, CH₃), ~6.8 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~4.5 (br s, 2H, NH₂), ~7.8 (br s, 1H, NH) |
| ¹⁹F | This compound | ~ -65 (s, CF₃) |
| ¹H | Hypothetical Product | Varies depending on the product structure |
| ¹⁹F | Hypothetical Product | Shifted from starting material |
Note: Chemical shifts are approximate and can vary based on the solvent and other reaction components.
Experimental Protocol: In-Situ NMR Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reactant in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a spectrum of the starting material.
-
Carefully add a solution of this compound to the NMR tube to initiate the reaction.
-
-
NMR Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H and ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product.
-
Integrate the relevant peaks to determine the relative concentrations of reactants and products over time, allowing for kinetic analysis.
-
Signaling Pathway for a Hypothetical Condensation Reaction
This diagram illustrates a hypothetical condensation reaction of this compound with a generic ketone to form a hydrazone, a common reaction for hydrazines.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for monitoring reactions involving this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative data, or structural confirmation. By employing these detailed protocols, researchers can gain valuable insights into their reaction kinetics and product formation, leading to improved process development and control.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2-hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is presented as a two-step process commencing with the Sandmeyer reaction of 2-amino-6-methyl-4-(trifluoromethyl)pyridine to yield the chloro intermediate, followed by a nucleophilic substitution with hydrazine hydrate. This guide offers quantitative data, in-depth experimental procedures, and visual workflows to facilitate the efficient and scalable production of this important building block.
Introduction
The incorporation of the trifluoromethyl group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and agrochemical design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a privileged scaffold, when substituted with a trifluoromethyl group and a reactive hydrazinyl moiety, becomes a versatile precursor for the synthesis of a wide array of complex molecules. This compound is one such valuable intermediate. This document outlines a robust and scalable synthetic route to this compound, focusing on practical and reproducible experimental protocols.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the conversion of the commercially available 2-amino-6-methyl-4-(trifluoromethyl)pyridine to the corresponding 2-chloro derivative via a Sandmeyer reaction. The subsequent step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by hydrazine.
Caption: Overall synthetic scheme.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
This procedure details the diazotization of 2-amino-6-methyl-4-(trifluoromethyl)pyridine followed by a Sandmeyer reaction to introduce a chlorine atom.
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked flask, dissolve 2-amino-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in concentrated hydrochloric acid (4.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the chloro-intermediate with hydrazine hydrate.
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (5.0 - 10.0 eq) dropwise to the solution at room temperature.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-methyl-4-(trifluoromethyl)pyridine | 1. NaNO₂, HCl2. CuCl | Water/HCl | 0-5, then 50-60 | 2-3 | 70-80 |
| 2 | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | Hydrazine Hydrate | Ethanol | Reflux | 4-8 | 85-95 |
Experimental Workflow and Logic
The following diagram illustrates the workflow for the two-step synthesis.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Concentrated acids are corrosive. Handle with care and appropriate PPE.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
The protocols described in this document provide a reliable and scalable method for the synthesis of this compound. The two-step approach, utilizing a Sandmeyer reaction followed by hydrazinolysis, offers good overall yields and employs readily available reagents. These application notes are intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical and agrochemical industries, enabling the efficient production of this key synthetic intermediate.
References
Application Notes and Protocols for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct C-H activation is a powerful tool in modern organic synthesis, enabling the construction of complex molecules in a more atom- and step-economical manner. This document provides detailed application notes and proposed experimental protocols for the use of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine as a directing group in transition-metal-catalyzed C-H activation reactions. While direct literature on the C-H activation applications of this specific molecule is not yet prevalent, its structural motifs—a coordinating pyridine nitrogen and a hydrazinyl group—suggest significant potential based on analogous systems. The protocols and data presented herein are based on well-established hydrazine-directed C-H functionalization methodologies, particularly those catalyzed by rhodium(III). These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of this versatile building block.
Introduction: The Potential of Hydrazine Directing Groups in C-H Activation
The hydrazinyl moiety is a versatile directing group in transition-metal-catalyzed C-H activation. It can coordinate to a metal center, bringing the catalyst into proximity with a specific C-H bond and enabling its selective functionalization. This strategy has been successfully employed for the synthesis of various nitrogen-containing heterocycles, such as indazoles and isoquinolones, through the C-H activation of an adjacent aryl ring.[1][2][3][4][5][6][7][8]
This compound possesses two key features that make it an attractive candidate for directing C-H activation reactions:
-
The Hydrazinyl Group: Can act as a bidentate or monodentate directing group to facilitate the activation of a C-H bond on a tethered substrate.
-
The Pyridine Ring: The nitrogen atom of the pyridine can also participate in catalyst coordination, potentially influencing the regioselectivity and efficiency of the C-H activation process. The electron-withdrawing trifluoromethyl group can modulate the electronic properties of the pyridine ring.
This document outlines potential applications and provides generalized protocols for leveraging these features in C-H activation/annulation cascades.
Proposed Application: Synthesis of Fused Pyridopyrazoles via Rh(III)-Catalyzed C-H Activation/Annulation
A promising application for this compound is in the synthesis of fused pyridopyrazole ring systems. This transformation can be envisioned through a Rh(III)-catalyzed reaction with alkynes, analogous to the synthesis of indazoles from arylhydrazines.[2][4] In this proposed reaction, the hydrazine moiety would direct the C-H activation of a substrate coupled to the terminal nitrogen of the hydrazine, followed by annulation with an alkyne.
General Reaction Scheme
Caption: Proposed Rh(III)-catalyzed C-H activation/annulation reaction.
Data from Analogous Arylhydrazine Reactions
The following table summarizes representative data from Rh(III)-catalyzed C-H activation/annulation reactions of arylhydrazines with alkynes, which serves as a basis for the proposed application.
| Entry | Arylhydrazine Substrate | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Diphenylacetylene | [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), NaOAc (2.0 equiv) | DCE | 80 | 12 | 92 | [2] |
| 2 | 4-Methoxyphenylhydrazine | Diphenylacetylene | [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), NaOAc (2.0 equiv) | DCE | 80 | 12 | 85 | [2] |
| 3 | 4-Chlorophenylhydrazine | 1-Phenyl-1-propyne | [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), NaOAc (2.0 equiv) | DCE | 80 | 24 | 78 | [2] |
| 4 | N-Methyl-N-phenylhydrazine | Diphenylacetylene | [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), NaOAc (2.0 equiv) | DCE | 100 | 12 | 88 | |
| 5 | Phenylhydrazine | 1-Alkynylcyclobutanol | [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Zn(OAc)₂ (20 mol%) | Toluene | 50 | 24 | 82 | [1] |
Detailed Experimental Protocols (Proposed)
The following protocols are generalized based on successful procedures for analogous hydrazine-directed C-H activation reactions.[2][4] Optimization will be necessary for the specific substrate this compound.
General Procedure for Rh(III)-Catalyzed C-H Annulation with Alkynes
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add the this compound derivative (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and NaOAc (0.4 mmol, 2.0 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fused pyridopyrazole product.
-
Visualization of Key Processes
Proposed Catalytic Cycle
The proposed catalytic cycle for the Rh(III)-catalyzed C-H activation/annulation is depicted below. This cycle is based on established mechanisms for similar reactions.[2][3][4]
Caption: Proposed catalytic cycle for hydrazine-directed C-H activation.
Experimental Workflow
The general workflow for setting up and performing the proposed C-H activation reaction is outlined below.
References
- 1. Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with hydrazine hydrate.[1]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants. The choice of solvent can also influence the reaction outcome. Typically, an excess of hydrazine hydrate is used in a suitable solvent like ethanol, and the reaction is heated to reflux.[2]
Q3: What are some potential side reactions or impurities I should be aware of?
A3: Potential side reactions include the formation of di-substituted hydrazine by-products, where a second molecule of the chloropyridine reacts with the desired product. Hydrolysis of the starting material to form the corresponding 2-hydroxypyridine derivative is also a possibility if excessive water is present under harsh conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system should be chosen to clearly separate the starting material, product, and any potential impurities.
Q5: Is hydrazine hydrate safe to handle?
A5: Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and a suspected carcinogen. Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient reaction time. - Degradation of starting materials. | - Ensure the reaction is heated to an appropriate temperature (e.g., reflux). - Increase the reaction time and monitor progress by TLC. - Use fresh, high-purity starting materials. - Consider using a higher molar excess of hydrazine hydrate. |
| Formation of Multiple Products (Impurities) | - Reaction temperature is too high, leading to side reactions. - Incorrect stoichiometry, such as an insufficient excess of hydrazine hydrate, leading to di-substitution. - Presence of water leading to hydrolysis of the starting material. | - Lower the reaction temperature and monitor for cleaner conversion. - Increase the molar ratio of hydrazine hydrate to the chloropyridine starting material. - Use anhydrous solvents if hydrolysis is a suspected issue. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent. - Emulsion formation during aqueous workup. - Co-elution of impurities during column chromatography. | - Choose an extraction solvent in which the product has good solubility and the impurities have low solubility. - To break emulsions, try adding brine or filtering through a pad of celite. - Optimize the eluent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product Instability | - The hydrazinyl group can be susceptible to oxidation. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. Avoid prolonged exposure to air and light. |
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the effects of key parameters on the reaction outcome based on literature and general principles of nucleophilic aromatic substitution.
| Parameter | Condition | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | Room Temperature | Low | High | Not recommended due to slow reaction rate. |
| Reflux (Ethanol, ~78 °C) | High | Moderate | Optimal for achieving a reasonable reaction rate. | |
| > 100 °C | High | Potentially Lower | May lead to increased formation of by-products. | |
| Hydrazine Hydrate (Molar Equivalents) | 1.1 - 2.0 | Moderate | Moderate | May result in incomplete reaction and di-substituted by-products. |
| 3.0 - 5.0 | High | High | A moderate excess is recommended to drive the reaction to completion and minimize di-substitution. | |
| > 5.0 | High | High | A large excess can complicate the workup procedure. | |
| Solvent | Ethanol | Good | Good | A common and effective solvent for this reaction. |
| Methanol | Good | Good | Another suitable protic solvent. | |
| Isopropanol | Good | Good | May require longer reaction times due to higher boiling point. | |
| Water | Variable | Potentially Lower | Can be used, but may increase the risk of hydrolysis of the starting material. | |
| Reaction Time | 1 - 2 hours | Low | High | Likely insufficient for complete conversion. |
| 4 - 8 hours | High | Good | Typically sufficient for complete reaction at reflux. | |
| > 12 hours | High | Potentially Lower | Prolonged heating may lead to product degradation or side reactions. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq).
-
Add ethanol as the solvent (e.g., 10 mL per gram of the starting material).
-
With stirring, add hydrazine hydrate (3.0 - 5.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Potential side reactions in the synthesis of this compound.
References
Common side reactions in the synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves treating the starting material, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride on the pyridine ring. The electron-withdrawing trifluoromethyl group at the 4-position activates the ring, facilitating this substitution at the 2-position.[1][2][3]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is generally performed at elevated temperatures, often at reflux.[4] A solvent such as ethanol or butanol may be used, or an excess of hydrazine hydrate can serve as both the reagent and the solvent.[5][6] Reaction times can be lengthy, sometimes up to 48 hours, and progress should be monitored using Thin Layer Chromatography (TLC).[5]
Q3: What kind of yield can I expect?
A3: Yields for the synthesis of hydrazinylpyridines via this method are typically high, often reported in the range of 78% to 97%, depending on the specific substrate and reaction conditions.[4][5]
Q4: How is the product typically isolated and purified?
A4: The standard workup procedure involves cooling the reaction mixture, removing the solvent (if applicable) by evaporation, and then partitioning the residue between water and an organic solvent like ethyl acetate.[4] The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield the product.[5] For many subsequent reactions, the crude product is often of sufficient purity.[4] If further purification is needed, column chromatography or recrystallization can be employed.
Troubleshooting Guide
Q5: My reaction is complete, but the yield is very low. What are the potential causes?
A5: Low yield can stem from several issues. Incomplete reaction is a common cause; ensure you have allowed sufficient reaction time and maintained the appropriate temperature. Monitor the reaction by TLC until the starting material is fully consumed.[5] Another possibility is the formation of side products, which consumes your starting material. See Q6 for details on common side reactions. Finally, ensure your workup procedure is efficient, as product loss can occur during extraction and isolation steps.
Q6: I see a major, less polar byproduct on my TLC plate. What could it be and how can I prevent it?
A6: The most probable major byproduct is 1,2-bis(6-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine . This is formed when the product, this compound, acts as a nucleophile and reacts with a second molecule of the starting material, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.
Troubleshooting and Prevention:
-
Stoichiometry: The most effective way to minimize this di-substitution is to use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents or more).[6] This increases the probability that the chloro-pyridine starting material will react with hydrazine hydrate rather than the product.
-
Slow Addition: In some cases, slowly adding the chloro-pyridine to the heated hydrazine hydrate solution can help maintain a high effective concentration of hydrazine throughout the reaction.
-
Temperature Control: While high temperatures are needed, excessive heat for prolonged periods after the initial reaction is complete could potentially favor byproduct formation. Stick to the minimum temperature required for the reaction to proceed efficiently.
Q7: My final product still contains unreacted 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. What should I do?
A7: The presence of starting material indicates an incomplete reaction.
Troubleshooting and Prevention:
-
Reaction Time: Extend the reaction time. SNAr reactions on heterocyclic rings can be slow, sometimes requiring 24-48 hours.[5]
-
Temperature: Ensure the reaction is being heated to the specified temperature (e.g., 100°C or reflux).[5][6] Insufficient temperature will lead to a sluggish reaction.
-
Reagent Purity: Verify the purity and concentration of your hydrazine hydrate. Anhydrous hydrazine or lower concentrations of hydrazine hydrate will impact reactivity.
-
Purification: If the reaction cannot be driven to completion, the remaining starting material can be separated from the more polar product using silica gel column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for Hydrazinylpyridine Synthesis
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2-Chloropyridine | 2-Chloropyridine derivatives |
| Reagent | Hydrazine Hydrate (10 vol) | Hydrazine Hydrate (excess) |
| Solvent | None (Neat) | Ethanol |
| Temperature | 100 °C | Reflux |
| Time | 48 hours | Monitored by TLC |
| Yield | 78% | up to 97% |
| Reference | [5] | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on common methods for synthesizing 2-hydrazinylpyridines.[4][5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 5 mL per 1 mmol of starting material) followed by the dropwise addition of hydrazine hydrate (5.0 eq) at room temperature.
-
Reaction: Heat the mixture to reflux and maintain stirring. Monitor the reaction's progress by TLC (e.g., using a mobile phase of 8:2 ethyl acetate/methanol).[5] The reaction may take several hours to complete.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol by rotary evaporation.
-
Extraction: Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification (if necessary): If TLC indicates the presence of significant impurities, purify the crude product by silica gel column chromatography.
Visualizations
Caption: Main synthesis pathway and potential side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Water in the Sample
-
Question: My NMR analysis indicates the presence of water in my sample of this compound. What is the most effective way to remove it?
-
Answer: Pyridine derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] Due to the potential for azeotrope formation with water, simple distillation may not be sufficient for complete removal.[1] For rigorous drying, a common method involves refluxing the pyridine derivative over a suitable drying agent followed by distillation.
Recommended Troubleshooting Steps:
-
Drying Agent Selection: Choose a drying agent that does not react with the hydrazine or trifluoromethyl groups. Calcium hydride (CaH₂) is a suitable choice. Potassium hydroxide (KOH) can also be used, but care should be taken due to the basicity of the hydrazine moiety.
-
Procedure:
-
Add the crude this compound to a dry distillation flask.
-
Add calcium hydride (approximately 5-10 g/L) to the flask.[1] Caution: Calcium hydride reacts with water to produce hydrogen gas; ensure the apparatus is not sealed and is properly vented.
-
Fit the flask with a reflux condenser protected by a drying tube.
-
Reflux the mixture for several hours to allow for complete reaction with any residual water.[1]
-
-
Distillation: After refluxing, distill the purified product under reduced pressure to avoid thermal decomposition.
-
Issue 2: Discoloration of the Product
-
Question: My sample of this compound has a yellow or brown tint. What is causing this and how can I obtain a colorless product?
-
Answer: Discoloration in pyridine derivatives can be due to the presence of impurities or degradation products.[1] Purification by distillation or column chromatography is typically effective in yielding a colorless product.[1]
Recommended Troubleshooting Steps:
-
Identify the Cause: If possible, use analytical techniques like GC-MS or LC-MS to identify potential impurities.
-
Purification Options:
-
Distillation: As described in Issue 1, distillation after treatment with a drying agent can remove many colored impurities.[1]
-
Column Chromatography: This is a very effective method for removing colored and other non-volatile impurities. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Issue 3: Oiling Out During Recrystallization
-
Question: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[2] This is often due to high supersaturation or a large temperature gradient during cooling.[2]
Recommended Troubleshooting Steps:
-
Reduce Concentration: Add a small amount of the solvent to the mixture and gently warm until the oil redissolves. Then, allow it to cool more slowly.[2]
-
Slower Cooling: A slower cooling rate provides the molecules with more time to orient themselves into a crystal lattice.[2]
-
Solvent System Modification: The solubility of your compound might be too high in the current solvent at lower temperatures. Consider using a solvent in which the compound is less soluble, or a co-solvent system.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found in crude this compound?
-
A1: While specific impurities depend on the synthetic route, common impurities in pyridine derivatives can include unreacted starting materials, by-products from side reactions, and residual solvents.[1] Given the structure, potential impurities could include the corresponding 2-chloro or 2-hydroxy pyridine precursor, or over-alkylated hydrazine species.
-
Q2: Which purification technique is generally preferred for this compound?
-
A2: The choice of purification technique depends on the nature of the impurities and the desired purity level. For general purification from a range of impurities, column chromatography is often the most effective method. For removing water and volatile impurities from a relatively pure sample, distillation under reduced pressure is suitable. Recrystallization is ideal for achieving high purity if a suitable solvent system can be identified.
-
Q3: How should I store purified this compound?
-
A3: Due to its hygroscopic nature and potential for oxidation, the purified compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[1] Storage at low temperatures (-20°C) is also recommended.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for Pyridine Derivatives
| Purification Technique | Typical Purity Achieved | Yield | Advantages | Disadvantages |
| Distillation | >99% | Moderate to High | Effective for removing volatile impurities and water. Scalable. | Not suitable for thermally sensitive compounds or non-volatile impurities. |
| Column Chromatography | >98% | Variable | Highly effective for a wide range of impurities. Can provide very pure fractions. | Can be time-consuming and require significant solvent usage. May have lower yields due to product loss on the column. |
| Recrystallization | >99.5% | Variable | Can yield very high purity material. Cost-effective. | Requires finding a suitable solvent system. "Oiling out" can be an issue. |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline and may require optimization.
-
Stationary Phase and Eluent Selection:
-
Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Select an appropriate eluent system. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.[4] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation by Thin Layer Chromatography (TLC).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the eluent polarity as needed to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, acetonitrile, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude compound in a flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cooling in an ice bath may be necessary to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the precursor, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, with hydrazine hydrate. The electron-withdrawing trifluoromethyl group at the C4 position and the nitrogen atom in the pyridine ring activate the C2 position for nucleophilic attack by hydrazine.
Q2: What is a typical yield for this reaction?
While specific yields for this compound are not widely published in comparative studies, similar reactions, such as the synthesis of 2-hydrazino-4-(trifluoromethyl)pyridine, have been reported with high yields, up to 97% under optimized conditions.[1] Yields for related 2-hydrazinopyridine derivatives can range from 79% to 95% depending on the solvent and reaction conditions.[2]
Q3: What is the role of excess hydrazine hydrate in the reaction?
Using an excess of hydrazine hydrate (typically 1.5 to 1.8 equivalents) serves two main purposes.[2] Firstly, it helps to drive the reaction to completion according to Le Chatelier's principle. Secondly, hydrazine hydrate also acts as a base to neutralize the hydrogen halide (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the pyridine nitrogen, which would deactivate the ring towards nucleophilic attack.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material (2-chloro-6-methyl-4-(trifluoromethyl)pyridine) and the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the common purification methods for the final product?
The product, being a solid, is often purified by crystallization upon cooling the reaction mixture.[2] The crude solid can be collected by filtration and washed with water to remove excess hydrazine hydrate and other water-soluble impurities.[2] For higher purity, recrystallization from a suitable solvent such as ethanol or a mixture of solvents like ethyl acetate and hexane can be employed.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition of starting material or product: The reaction temperature might be too high. 3. Poor quality of reagents: The starting material or hydrazine hydrate may be impure or degraded. 4. Presence of water: Water can compete with hydrazine as a nucleophile, leading to the formation of 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine. | 1. Extend reaction time: Continue to monitor the reaction by TLC until the starting material is consumed.[1] 2. Optimize temperature: While reflux is often necessary, excessive heat can cause degradation. Consider running the reaction at a lower temperature for a longer duration. 3. Use high-purity reagents: Ensure the 2-chloro-6-methyl-4-(trifluoromethyl)pyridine is pure and use fresh, high-quality hydrazine hydrate. 4. Use anhydrous solvents: Ensure that the solvent (e.g., ethanol, DMF) is dry to minimize the formation of the hydroxy byproduct. |
| Formation of Multiple Products (Impure Product) | 1. Side reactions: As mentioned, the formation of the corresponding hydroxy-pyridine is a common side reaction. 2. Di-substitution: Although less common, it is possible for a second molecule of the chloropyridine to react with the product. 3. Reaction with solvent: Some solvents may not be inert under the reaction conditions. | 1. Control reaction conditions: Use anhydrous solvents and an appropriate excess of hydrazine hydrate to favor the desired reaction. 2. Optimize stoichiometry: A larger excess of hydrazine hydrate can help to minimize di-substitution products. 3. Choose an inert solvent: Ethanol, DMF, and dioxane are generally suitable solvents.[2] |
| Difficulty in Product Isolation/Purification | 1. Product is oily or does not crystallize: This can be due to the presence of impurities. 2. Poor separation during work-up: The product may have some solubility in the aqueous phase. | 1. Purify by column chromatography: If crystallization fails, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) can be effective. 2. Optimize extraction: Ensure complete extraction from the aqueous phase by using a suitable organic solvent and performing multiple extractions. Salting out the aqueous layer with brine can also improve extraction efficiency. |
Experimental Protocols
Protocol 1: General Synthesis in Ethanol (Adapted from a similar procedure)
This protocol is adapted from a high-yield synthesis of a structurally similar compound, 2-hydrazino-4-(trifluoromethyl)pyridine.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq.) in absolute ethanol (approximately 5-10 mL per mmol of substrate).
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it at this temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or another suitable solvent.
Protocol 2: Synthesis in a High-Boiling Point Solvent (Adapted from patent literature)
This protocol is based on general procedures for the synthesis of 2-hydrazinopyridine derivatives using a higher boiling point solvent.[2]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq.) and a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylpropanolamine.
-
Reagent Addition: Add hydrazine hydrate (1.5 - 1.8 eq.) to the mixture.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen.
-
Reaction: Heat the mixture to a reflux temperature of 125-130 °C and maintain for several hours until the reaction is complete as monitored by TLC.
-
Crystallization: Cool the reaction mixture to room temperature (around 20-30 °C) to induce crystallization of the product.
-
Isolation: Collect the solid product by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with water to remove residual solvent and excess hydrazine. Dry the product under reduced pressure at 55-65 °C.
Data Presentation
The following table summarizes the effect of different solvents and temperatures on the yield and purity of a related compound, 3-chloro-2-hydrazinopyridine, which can provide insights into optimizing the synthesis of this compound.[2]
| Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |
| N,N-dimethylpropanolamine | 130 | 10 | 99.7 | 95 |
| N,N-dimethylformamide | 130 | 10 | 99.2 | 90 |
| Dioxane | 100 | Not specified | 93.7 | 79 |
Visualizations
Reaction Pathway
Caption: Synthesis of the target compound via nucleophilic aromatic substitution.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address low reaction yields.
Relationship Between Reaction Parameters and Yield
Caption: Interplay of key experimental parameters influencing the final product yield.
References
Technical Support Center: Synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyridine derivative. Specifically, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is reacted with hydrazine hydrate in a suitable solvent. The lone pair of electrons on the hydrazine nitrogen attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, leading to the displacement of the chloride leaving group.
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and control include:
-
Temperature: The reaction is typically performed at an elevated temperature, often under reflux, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of degradation products and colored impurities. A recommended reflux temperature is between 100-150 °C.[1]
-
Reaction Time: The reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion. Prolonged reaction times can increase the likelihood of side reactions.
-
Stoichiometry of Hydrazine Hydrate: An excess of hydrazine hydrate is generally used to ensure complete conversion of the starting material and to minimize the formation of certain byproducts. A molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate is often employed.[1]
-
Solvent: A polar protic solvent, such as ethanol or an alcohol amine, is typically used to facilitate the dissolution of the reactants and to mediate the reaction.[1]
Q3: Why is an excess of hydrazine hydrate used?
Using an excess of hydrazine hydrate serves two primary purposes. Firstly, it drives the reaction to completion by ensuring that there is sufficient nucleophile to react with all of the starting chloropyridine. Secondly, it can help to suppress the formation of the bis-substituted impurity, where a second molecule of the chloropyridine reacts with the initially formed product.
Q4: How can the product be isolated and purified?
After the reaction is complete, the typical work-up involves removing the excess solvent and hydrazine hydrate, often by evaporation under reduced pressure. The resulting residue is then partitioned between an organic solvent (like ethyl acetate) and water to remove water-soluble impurities. The organic layer is dried and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Conversion of Starting Material
Symptom: TLC or HPLC analysis of the reaction mixture shows a significant amount of unreacted 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time | Continue to monitor the reaction at regular intervals until the starting material is consumed. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at the appropriate reflux temperature. Verify the accuracy of the thermometer. |
| Inadequate Amount of Hydrazine Hydrate | Increase the molar excess of hydrazine hydrate to 1.5-2.0 equivalents relative to the chloropyridine. |
| Poor Quality of Reagents | Use freshly opened or properly stored hydrazine hydrate, as it can degrade over time. Ensure the starting chloropyridine is of high purity. |
Issue 2: Formation of a Significant Amount of a Less Polar Impurity
Symptom: A significant spot/peak corresponding to a less polar byproduct is observed on TLC/HPLC. This is often the bis-substituted impurity, 1,2-bis(6-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Excess of Hydrazine Hydrate | As the concentration of the product increases, it can compete with hydrazine in reacting with the starting material. Increasing the excess of hydrazine hydrate will favor the desired reaction. |
| High Reaction Temperature or Prolonged Reaction Time | Overly harsh conditions can promote the formation of the bis-adduct. Reduce the reaction temperature or shorten the reaction time once the starting material is consumed. |
Impurity Profile Data:
| Impurity Name | Structure | Typical Rf (vs. Product) | Control Strategy |
| 1,2-bis(6-methyl-4-(trifluoromethyl)pyridin-2-yl)hydrazine | [Structure Diagram Not Available] | Higher | Use a larger excess of hydrazine hydrate. Optimize reaction time and temperature. |
Issue 3: Product Degradation or Discoloration
Symptom: The isolated product is off-white, yellow, or brown, indicating the presence of colored impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of the Hydrazine Moiety | The hydrazine group can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air, especially at elevated temperatures.[2] |
| Thermal Decomposition | Prolonged heating at high temperatures can lead to decomposition. Avoid excessive heating and ensure the reaction is stopped once complete. |
| Presence of Acidic Impurities | The reaction generates HCl as a byproduct, which can protonate the product and potentially catalyze degradation pathways. The use of a base (e.g., triethylamine) or an excess of hydrazine hydrate can neutralize the acid. |
Experimental Protocols
General Synthesis of this compound
-
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water is commonly used)
-
Ethanol (or other suitable solvent like N,N-dimethylpropanolamine)
-
-
Procedure:
-
To a solution of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq.) in ethanol (5-10 volumes), add hydrazine hydrate (1.5-1.8 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-130 °C) and monitor the progress of the reaction by TLC or HPLC.[1][2]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~2) is a common starting point for related compounds. The specific gradient will need to be optimized.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 239 nm for a similar structure).[2]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways during the synthesis.
References
Technical Support Center: Reactions with Trifluoromethylpyridine Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers working with trifluoromethylpyridine derivatives. The inherent electron-deficient nature of this scaffold, due to the presence of both the pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group, presents unique challenges in common organic transformations.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are reactions with trifluoromethylpyridine derivatives often challenging?
A1: The pyridine nitrogen and the trifluoromethyl group make the aromatic ring highly electron-deficient.[1] This electronic property can lead to several challenges:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the metal center of catalysts (e.g., Palladium), potentially leading to catalyst inhibition or deactivation.
-
Difficult Oxidative Addition: In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the electron-deficient nature of the C-X bond (where X is a halide) can make the initial oxidative addition step more difficult.
-
Increased Susceptibility to Nucleophilic Attack: While this can be exploited for SNAr reactions, it can also lead to unwanted side reactions if other nucleophiles are present.
-
Instability of Intermediates: Certain reaction intermediates may be less stable due to the strong electron-withdrawing effects.
Q2: Which position on the trifluoromethylpyridine ring is most reactive?
A2: The reactivity depends on the reaction type:
-
Nucleophilic Attack: Nucleophiles will preferentially attack the positions ortho and para to the nitrogen atom (C2, C4, C6), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen.[3] The trifluoromethyl group further enhances this effect.
-
Palladium-Catalyzed Cross-Coupling: For substrates like dihalopyridines, the C2 position is generally more reactive towards oxidative addition than other positions.[4]
Q3: What are the most common synthetic routes to trifluoromethylpyridine derivatives?
A3: The main industrial methods include:
-
Halogen Exchange: Starting from a trichloromethylpyridine and performing a chlorine/fluorine exchange.[1][2]
-
Cyclocondensation: Building the pyridine ring from a trifluoromethyl-containing acyclic precursor.[1][5]
-
Direct Trifluoromethylation: Introducing the CF₃ group directly onto a pyridine ring, although controlling regioselectivity can be a challenge.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem 1: Low to no conversion of the starting material.
-
Possible Cause: Inactive catalyst or difficult oxidative addition. The electron-deficient nature of the trifluoromethylpyridine halide can make this step sluggish.
-
Solution:
-
Ligand Choice: Standard phosphine ligands may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition.[7][8]
-
Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).
-
Temperature: Increase the reaction temperature.
-
Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen) as the active Pd(0) catalyst is oxygen-sensitive.
-
Problem 2: Significant formation of homocoupled boronic acid byproduct.
-
Possible Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II), leading to a catalytic cycle that favors homocoupling.
-
Solution:
-
Strict Oxygen Exclusion: This is the most critical factor. Use freeze-pump-thaw cycles or sparge solvents extensively with an inert gas.
-
Reaction Setup: Add the boronic acid last, after the catalyst, halide, and base have been mixed under inert gas.
-
Use of Boronate Esters: Pinacol boronate esters are often more stable and less prone to homocoupling than their corresponding boronic acids.
-
Problem 3: Formation of a de-borylated pyridine byproduct (protodeboronation).
-
Possible Cause: The C-B bond of the pyridineboronic acid is cleaved by a proton source (often water) before it can transmetalate to the palladium center. Pyridineboronic acids are particularly susceptible to this side reaction.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the base (e.g., K₃PO₄, Cs₂CO₃) in an oven before use.
-
Base Selection: While a base is required, highly aqueous basic conditions can accelerate protodeboronation. Consider using a non-aqueous base or minimizing the amount of water in the solvent system.
-
Reaction Rate: Use a highly active catalyst system that promotes a fast transmetalation, which will outcompete the slower protodeboronation.[7]
-
Table 1: Catalyst and Ligand Selection for Suzuki Coupling with Electron-Deficient Pyridines
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos or SPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates; high activity.[7] | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood. | Lower activity for challenging substrates.[7] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[7][9] | May be less active than modern Buchwald systems.[7] | 2-5 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a chloro(trifluoromethyl)pyridine with a generic arylboronic acid.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (finely ground, oven-dried) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water (for co-solvent system if needed)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the 2-chloro-5-(trifluoromethyl)pyridine and the arylboronic acid.
-
Solvent Addition: Add anhydrous dioxane (to make a ~0.1 M solution) via syringe. If a co-solvent is used, add degassed water (e.g., 10:1 dioxane:water).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem 1: Low regioselectivity with a dihalo-trifluoromethylpyridine substrate.
-
Possible Cause: Both halogen atoms are susceptible to oxidative addition.
-
Solution:
-
Leverage Inherent Reactivity: In many dihalopyridines, the C2-halide is more reactive than halides at other positions (e.g., C5).[4] Running the reaction at a lower temperature or for a shorter duration may favor mono-amination at the more reactive site.
-
Stoichiometry: Use only one equivalent of the amine to favor mono-substitution.
-
Problem 2: Reaction stalls or fails completely.
-
Possible Cause: Catalyst deactivation or inhibition by the pyridine substrate. The choice of base and solvent is also critical.
-
Solution:
-
Ligand Selection: As with Suzuki coupling, bulky, electron-rich ligands are crucial. Ligands like XPhos or RuPhos are often effective.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice.[10] The choice of base is highly dependent on the solvent and substrate.[11][12]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[10][11] Polar solvents can sometimes lead to the formation of stable, inactive catalyst-base complexes.[11][12]
-
Table 2: Base and Solvent Effects in Buchwald-Hartwig Amination
| Base | Solvent | Characteristics |
| NaOtBu | Toluene | Standard, strong base in a non-polar solvent. Good for many systems.[10] |
| LHMDS | Toluene | Another strong base option. |
| K₂CO₃ / K₃PO₄ | Dioxane | Weaker inorganic bases. May require higher temperatures and can be effective for certain substrate combinations. |
| Cs₂CO₃ | Dioxane | Often effective for challenging couplings, but is more expensive.[13] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective mono-amination of 2,5-dibromo-3-(trifluoromethyl)pyridine.[4]
Materials:
-
2,5-Dibromo-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.3 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add the 2,5-dibromo-3-(trifluoromethyl)pyridine and the amine.
-
Solvent Addition: Add anhydrous toluene (~0.2 M concentration) and seal the tube.
-
Reaction: Remove the tube from the glovebox and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS to follow the disappearance of starting material and the formation of the mono-aminated product.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Problem: The reaction is slow or incomplete despite the activated substrate.
-
Possible Cause: The nucleophile is not strong enough, the leaving group is not sufficiently activated, or the solvent is inappropriate.
-
Solution:
-
Leaving Group: The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[14] If you have a chloro- or bromo- derivative, the reaction may require more forcing conditions.
-
Solvent: Use a polar aprotic solvent like DMSO or DMF to stabilize the charged Meisenheimer intermediate.[15]
-
Temperature: Increase the reaction temperature. Refluxing in the solvent is common.[15]
-
Activation: The trifluoromethyl group is a strong activating group. Ensure it is positioned ortho or para to the leaving group for maximum effect on reaction rate.[16]
-
Visualizations
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and solve common issues in Suzuki-Miyaura coupling reactions.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactivity of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. The focus is on the impact of solvent choice on the reactivity of this compound, particularly in the context of heterocycle synthesis.
Troubleshooting Guides
Low product yield, formation of side products, and incomplete reactions are common challenges encountered during the synthesis of heterocyclic compounds. This guide provides a systematic approach to troubleshooting experiments involving this compound.
Observation 1: Low to No Formation of the Desired Product
| Potential Cause | Suggested Solution |
| Suboptimal Solvent Choice | The polarity and proticity of the solvent can significantly impact the reaction rate and equilibrium. For condensation reactions with dicarbonyl compounds, consider switching between protic solvents (e.g., ethanol, methanol) and aprotic solvents (e.g., DMF, DMSO, toluene). Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in similar reactions. |
| Incorrect Reaction Temperature | The reaction may require heating to proceed at an appreciable rate. Conversely, excessive heat can lead to decomposition of starting materials or products. It is advisable to screen a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. |
| Presence of Water | The hydrazinyl group can be sensitive to moisture, which can hydrolyze the starting material or interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Inadequate Reaction Time | Some reactions may require extended periods to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Poor Quality of Starting Materials | Impurities in this compound or the coupling partner can inhibit the reaction or lead to the formation of side products. Ensure the purity of all reagents before use. |
Observation 2: Formation of Multiple Products (Isomers or Side Products)
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | In reactions with unsymmetrical dicarbonyl compounds, the hydrazine can attack either carbonyl group, leading to a mixture of regioisomers. The choice of solvent can dramatically influence the regioselectivity. Fluorinated alcohols have been shown to favor the formation of a single isomer in analogous reactions.[1] |
| Side Reactions | The hydrazinyl group is a strong nucleophile and can participate in various side reactions. For instance, it can react with itself or other electrophiles present in the reaction mixture. Lowering the reaction temperature or changing the order of addition of reagents may help to minimize side reactions. |
| Decomposition | The trifluoromethyl group can be sensitive to certain reaction conditions, leading to decomposition. Avoid strongly basic or acidic conditions unless the reaction specifically requires them. |
Observation 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is Highly Polar | The presence of the pyridine ring and the hydrazinyl group can make the product highly polar, leading to difficulties in extraction and purification by column chromatography. Consider using a more polar eluent system or reverse-phase chromatography. |
| Product is a Tar-like Substance | At elevated temperatures, polymerization or degradation of starting materials or intermediates can occur. Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration can minimize byproduct formation. |
| Product is Insoluble | The product may precipitate out of the reaction mixture. This can be advantageous for purification by filtration, but ensure that the precipitate is the desired product and not a byproduct or unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a building block in the synthesis of nitrogen-containing heterocyclic compounds. Its bifunctional nature, containing both a nucleophilic hydrazinyl group and a pyridine ring, makes it a versatile precursor for the construction of fused and substituted heterocycles, such as pyrazoles, triazoles, and pyridazines. These structures are of significant interest in medicinal chemistry and materials science.
Q2: How does the choice of a protic versus an aprotic solvent affect the reactivity of the hydrazinyl group?
A2: The choice between a protic and an aprotic solvent can have a significant impact on the nucleophilicity of the hydrazinyl group.
-
Protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds with the lone pairs of the nitrogen atoms in the hydrazinyl group. This solvation shell can stabilize the hydrazine but also sterically hinder its approach to an electrophile, potentially slowing down the reaction rate.
-
Aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) do not have O-H or N-H bonds and are less capable of hydrogen bonding with the nucleophile. In these solvents, the hydrazinyl group is less solvated and therefore more "naked" and potentially more reactive.
The optimal solvent choice will depend on the specific reaction and the nature of the electrophile.
Q3: My reaction to form a pyrazole from this compound and an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I improve the selectivity?
A3: The formation of regioisomers is a common challenge in pyrazole synthesis with unsymmetrical β-diketones. The regioselectivity is influenced by the electronic and steric properties of the substituents on both the hydrazine and the diketone, as well as the reaction conditions. The solvent can play a crucial role in controlling regioselectivity. Studies on analogous systems have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity compared to traditional solvents like ethanol.[1] It is recommended to screen these solvents to optimize the formation of the desired regioisomer.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, as with any chemical reagent, appropriate safety precautions should be taken. Hydrazine derivatives can be toxic and are often skin and respiratory irritants. The trifluoromethyl group can also pose hazards. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this specific compound for detailed hazard information and handling procedures.
Data Presentation
The following table summarizes quantitative data on the effect of solvent on the regioselectivity of pyrazole synthesis for a reaction analogous to one that would involve this compound. This data is for the reaction of various trifluoromethyl-β-diketones with methylhydrazine, a structurally similar hydrazine. The two possible regioisomers are denoted as A (N-methyl adjacent to the trifluoromethyl group) and B (N-methyl adjacent to the other substituent).
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-Pyrazoles [1]
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-CF₃) | Solvent | Isomer Ratio (A:B) | Overall Yield (%) |
| R¹ = 2-Furyl | Ethanol | 1 : 1.5 | 95 |
| R¹ = 2-Furyl | TFE | 1 : 9 | 92 |
| R¹ = 2-Furyl | HFIP | 1 : 19 | 90 |
| R¹ = Phenyl | Ethanol | 1 : 1.2 | 96 |
| R¹ = Phenyl | TFE | 1 : 8 | 94 |
| R¹ = Phenyl | HFIP | > 1 : 20 | 91 |
| R¹ = 4-Chlorophenyl | Ethanol | 1 : 1.3 | 93 |
| R¹ = 4-Chlorophenyl | TFE | 1 : 9 | 91 |
| R¹ = 4-Chlorophenyl | HFIP | > 1 : 20 | 89 |
Experimental Protocols
General Protocol for the Synthesis of a Pyrazole Derivative from this compound and a β-Diketone
This protocol provides a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
β-Diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)
-
Solvent (e.g., Ethanol, TFE, or HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the β-diketone (1.0 eq) in the chosen solvent (e.g., ethanol, 0.2 M), add this compound (1.0 - 1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Catalyst Selection for Functionalizing 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. The following sections address common issues encountered during its functionalization, with a focus on catalyst selection for pyrazole synthesis and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the hydrazinyl group of this compound?
The primary functionalization strategy for the hydrazinyl group is its condensation with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles. This reaction is widely used due to the high stability and diverse biological activities of the resulting pyrazole derivatives.[1] Another approach involves palladium-catalyzed cross-coupling reactions, although these are more commonly employed for C-H functionalization of the pyridine ring.[2]
Q2: What factors should I consider when selecting a catalyst for pyrazole synthesis with this substrate?
Several factors influence catalyst selection for pyrazole synthesis:
-
Nature of the dicarbonyl compound: The reactivity of the dicarbonyl partner will dictate the required catalytic activity.
-
Desired regioselectivity: In cases where unsymmetrical dicarbonyls are used, the catalyst can influence which carbonyl group reacts with which nitrogen of the hydrazine moiety.[1]
-
Reaction conditions: The choice of solvent, temperature, and reaction time can impact catalyst performance and stability.
-
Presence of sensitive functional groups: The trifluoromethyl group on the pyridine ring is generally stable, but other functionalities on the dicarbonyl partner might require milder catalytic systems to avoid side reactions.
Q3: My pyrazole synthesis is resulting in low yields. What are the potential causes and how can I troubleshoot this?
Low yields in pyrazole synthesis can stem from several issues. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the problem.
Troubleshooting Guide: Pyrazole Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions. | - Screen different catalysts: Consider both acid and metal-based catalysts. For instance, copper triflate (Cu(OTf)₂) has been shown to be effective in similar reactions.[3] - Optimize catalyst loading: Vary the molar percentage of the catalyst to find the optimal concentration. |
| Poor Substrate Purity: Impurities in either the hydrazinylpyridine or the dicarbonyl compound can inhibit the catalyst or lead to side reactions. | - Purify starting materials: Ensure the purity of your reactants through techniques like recrystallization or column chromatography. | |
| Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. | - Solvent screening: Test a range of solvents with varying polarities. - Temperature optimization: Gradually increase or decrease the reaction temperature to find the optimal point. - Monitor reaction progress: Use techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation. | |
| Formation of Multiple Products/Isomers | Lack of Regioselectivity: With unsymmetrical dicarbonyls, the reaction can lead to a mixture of regioisomers. | - Employ a directing catalyst: Certain catalysts can favor the formation of one isomer over another. - Modify the substrate: Introducing bulky groups on one of the carbonyls can sterically hinder its reaction with the more sterically demanding nitrogen of the hydrazine. |
| Side Reactions: The reaction conditions may be promoting undesired side reactions. | - Lower the reaction temperature. - Use a milder catalyst. - Consider protecting groups for sensitive functionalities on the dicarbonyl compound. |
Catalyst and Reaction Condition Data
The following tables summarize catalyst and reaction condition data from studies on analogous pyrazole syntheses. These can serve as a starting point for optimizing your experiments with this compound.
Table 1: Catalysts for Pyrazole Synthesis from Hydrazines and Dicarbonyl Compounds
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Copper Triflate (Cu(OTf)₂) (20 mol%) | Chalcone | p-((t-butyl)phenyl)hydrazine | [BMIM-PF₆] | Not specified | 82 | [3] |
| Montmorillonite KSF | 2,3-dihydro-4H-pyran-4-ones | Arylhydrazines | Ethanol | Not specified | 57-86 | [1] |
| None (acid-catalyzed) | 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones | Hydrazine hydrate | Reflux | Not specified | 45-65 | [1] |
| Pd₂(dba)₃ | Phenyl hydrazine hydrochloride | Metal-diketones | H₂O/DMSO | 100 (Microwave) | Up to 96 | [4] |
Table 2: Palladium Catalysts for Cross-Coupling Reactions of Pyridine Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Application | Reference |
| Pd(OAc)₂/2-aminobiphenyl | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | Suzuki-Miyaura coupling of heteroaryl boronic acids | [5] |
| MCM-48 supported 2-pyridinylmethanimine Pd-catalyst | - | Not specified | Aqueous | Not specified | Mizoroki-Heck, Suzuki-Miyaura, Sonogashira | [2] |
Experimental Protocols
While a specific protocol for this compound is not available in the cited literature, a general procedure for pyrazole synthesis can be adapted.
General Protocol for Pyrazole Synthesis:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the 1,3-dicarbonyl compound (1-1.2 equivalents).
-
Add the selected catalyst (e.g., a few drops of acetic acid for acid catalysis, or the desired mol% of a metal catalyst).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the functionalization of this compound.
Caption: Catalyst selection workflow for functionalizing this compound.
Caption: Troubleshooting logic for low-yield pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinyl functionalized MCM-48 supported highly active heterogeneous palladium catalyst for cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route is a nucleophilic aromatic substitution (SNA) reaction. This involves reacting a suitable precursor, typically 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, with hydrazine hydrate. The highly electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating the displacement of the chloro group by the hydrazine nucleophile.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, reaction time, and the purity of starting materials. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Q3: How stable is this compound and what are the recommended storage conditions?
This compound is expected to be sensitive to light, moisture, and heat. The presence of the electron-withdrawing trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack by water, leading to degradation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., -20°C), and protected from light.
Q4: What are the main safety precautions to consider when working with this compound and its precursors?
The starting material, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, and the product, this compound, should be handled with care. Similar hydrazinyl compounds are known to be toxic if swallowed, in contact with skin, or if inhaled. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is corrosive and a suspected carcinogen, requiring careful handling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive starting material: The 2-chloro-6-methyl-4-(trifluoromethyl)pyridine may be of poor quality or degraded. 2. Insufficient reaction temperature or time: The reaction may not have gone to completion. 3. Excess water in the reaction: Water can compete with hydrazine as a nucleophile, leading to the formation of the corresponding pyridin-2-one byproduct. | 1. Verify starting material purity: Use a fresh batch of the chloro-pyridine precursor and verify its purity by NMR or GC-MS. 2. Optimize reaction conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC to ensure completion. 3. Use anhydrous solvent and fresh hydrazine hydrate: Ensure that the reaction solvent (e.g., ethanol) is dry and use a fresh, unopened bottle of hydrazine hydrate to minimize water content. |
| Presence of multiple spots on TLC/peaks in HPLC | 1. Incomplete reaction: The starting material is still present. 2. Formation of byproducts: Side reactions may be occurring. A common byproduct is the formation of the corresponding 6-methyl-4-(trifluoromethyl)pyridin-2-one due to hydrolysis. Another possibility is the formation of a bis-substituted hydrazine derivative. 3. Degradation of the product: The product may be degrading under the reaction or work-up conditions. | 1. Increase reaction time or temperature: As mentioned above, ensure the reaction goes to completion. 2. Optimize reaction stoichiometry and temperature: Use a moderate excess of hydrazine hydrate to favor the desired reaction. Avoid excessively high temperatures which can promote side reactions. 3. Minimize exposure to light, air, and moisture during work-up and purification: Use degassed solvents and perform the work-up and purification steps as quickly as possible. |
| Difficulty in product isolation/purification | 1. Product is highly soluble in the work-up solvent. 2. Product is an oil instead of a solid. 3. Product co-elutes with impurities during chromatography. | 1. Optimize extraction solvent: If the product is water-soluble, perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer with NaCl may improve extraction efficiency. 2. Trituration or crystallization: Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. If that fails, attempt crystallization from a suitable solvent system. 3. Optimize chromatography conditions: Use a different solvent system or a different stationary phase for column chromatography. |
| Product darkens or decomposes upon standing | 1. Oxidation: The hydrazine moiety is susceptible to oxidation by atmospheric oxygen. 2. Light sensitivity: The compound may be photolabile. 3. Hydrolysis: Residual moisture can cause degradation. | 1. Store under inert atmosphere: Store the final product under argon or nitrogen. 2. Protect from light: Store in an amber vial or wrap the container with aluminum foil. 3. Ensure the product is completely dry: Dry the product thoroughly under high vacuum before storage. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of similar hydrazinylpyridines.
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Value |
| Starting Material | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine |
| Reagent | Hydrazine hydrate (80%) |
| Solvent | Ethanol |
| Stoichiometry (Hydrazine:Substrate) | 3:1 to 5:1 |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-90% (after purification) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential degradation and side-reaction pathways for this compound.
Technical Support Center: Work-up Procedures for Reactions Involving 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general and robust work-up procedure for reactions involving this compound, for instance, after a cyclocondensation reaction?
A common application of 2-hydrazinylpyridines is in the synthesis of fused heterocyclic systems like pyrazolopyridines through cyclocondensation with 1,3-dicarbonyl compounds. A general extractive work-up procedure for such a reaction is as follows:
-
Solvent Removal: After the reaction is complete, it is advisable to remove the reaction solvent under reduced pressure. This can help to minimize the formation of emulsions in the subsequent extraction steps.
-
Redissolution: Dissolve the crude residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Aqueous Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic catalysts or byproducts.
-
Follow with a wash using brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water from the organic layer and can aid in breaking up emulsions.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer in vacuo to obtain the crude product, which can then be further purified.
Q2: I am observing a persistent emulsion during the extractive work-up. How can I resolve this?
Emulsions are a common issue, particularly when dealing with basic nitrogen-containing compounds like pyridines. Here are several strategies to manage emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes) to see if the layers separate on their own.[2][3]
-
"Salting Out": Add solid sodium chloride (NaCl) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can often force the separation of the organic and aqueous phases.[2][3]
-
Dilution: Dilute the organic layer with more of the extraction solvent.[2]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[2][3]
-
Solvent Evaporation: Before the work-up, remove the reaction solvent. Redissolving the residue in the extraction solvent can prevent emulsion formation.[2][3]
Q3: My product appears to be forming a salt, leading to poor recovery from the organic phase. What can I do?
The basic nitrogen atoms in the pyridine ring and the hydrazinyl group can be protonated by acidic reagents or byproducts, forming salts that have higher water solubility.
-
Basify the Aqueous Layer: During the work-up, ensure the aqueous layer is basic (pH > 8) by washing with a suitable base like saturated sodium bicarbonate or dilute sodium hydroxide solution. This will deprotonate the pyridinium salt, making the product more soluble in the organic phase.
-
Back-Extraction: If you suspect your product has partitioned into the aqueous layer, you can basify the aqueous layer and then re-extract it with an organic solvent to recover your product.
Q4: What are some common side products to be aware of during reactions and work-up?
While specific side products are reaction-dependent, with hydrazinylpyridines, you should be mindful of:
-
Over-alkylation or Acylation: The hydrazinyl group has two nitrogen atoms that can potentially react.
-
Oxidation: Hydrazines can be susceptible to oxidation. It is often recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: If your reaction involves sensitive functional groups, prolonged exposure to acidic or basic aqueous solutions during work-up should be avoided.
Troubleshooting Guides
Guide 1: Low Product Yield After Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product in the organic layer after extraction. | Product is water-soluble due to salt formation. | 1. Check the pH of the aqueous layer from the work-up. 2. If acidic, basify it with NaHCO₃ or dilute NaOH and re-extract with an organic solvent. |
| Significant amount of crude material, but low yield of pure product after chromatography. | Presence of unreacted starting materials or highly polar byproducts. | 1. Ensure the reaction has gone to completion using a monitoring technique like TLC or LC-MS. 2. Consider an acidic wash (e.g., dilute HCl) during the work-up to remove unreacted basic starting material, provided your product is stable to acid. |
| Product loss during work-up. | Emulsion formation leading to incomplete separation of layers. | Refer to the FAQ on resolving emulsions. |
| Product is volatile. | Check the solvent collected in the rotovap trap for your product.[4] |
Guide 2: Impure Product After Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is contaminated with a starting material that is also a pyridine derivative. | Inefficient removal during aqueous wash. | Consider using a dilute copper sulfate (CuSO₄) wash. Pyridine derivatives often form a complex with copper, which can be extracted into the aqueous layer. |
| Presence of colored impurities. | Potential degradation or side reactions. | A charcoal treatment of the organic solution before final filtration and concentration can sometimes remove colored impurities. |
| Oily or sticky product that is difficult to crystallize. | Residual solvent or minor impurities. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt purification by column chromatography or recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: General Extractive Work-up for a Cyclocondensation Reaction
This protocol describes a general work-up for a reaction where this compound is reacted with a 1,3-dicarbonyl compound in a solvent like ethanol with an acid catalyst.
-
Reaction Quenching & Solvent Removal: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Extraction:
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General extractive work-up workflow.
Caption: Decision tree for resolving emulsions.
References
Technical Support Center: Regioselectivity in Reactions of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity in reactions involving 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound that require control of regioselectivity?
A1: The most common reaction requiring regioselective control is the synthesis of pyrazoles through condensation with unsymmetrical 1,3-dicarbonyl compounds (e.g., 1,3-diketones, β-ketoesters). This reaction, a variation of the Knorr pyrazole synthesis, can lead to two possible regioisomers. Additionally, reactions leading to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyridines are also of significant interest.
Q2: What are the key factors influencing regioselectivity in the reaction of this compound with 1,3-dicarbonyl compounds?
A2: The regiochemical outcome is primarily governed by a combination of electronic and steric factors of both the hydrazinylpyridine and the 1,3-dicarbonyl compound, as well as the reaction conditions. Key factors include:
-
Electronic Effects: The electron-withdrawing trifluoromethyl (-CF3) group on the pyridine ring decreases the nucleophilicity of the hydrazine nitrogens. The initial attack will be directed by the electronic nature of the substituents on the 1,3-dicarbonyl.
-
Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly favor the formation of a single regioisomer compared to conventional solvents like ethanol.[2]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.[3]
Q3: How does the trifluoromethyl group on the pyridine ring affect the reaction?
A3: The strongly electron-withdrawing trifluoromethyl group has two main effects:
-
Reduced Nucleophilicity: It deactivates the hydrazine moiety, making it less reactive. This may necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.
-
Influence on Regioselectivity: It influences the electronic distribution within the pyridine ring, which in turn affects the relative nucleophilicity of the two hydrazine nitrogen atoms (α- and β-nitrogens). Generally, the β-nitrogen (NH2) is more nucleophilic and more likely to initiate the attack on the dicarbonyl compound.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Formation of a Mixture of Isomers)
Symptoms:
-
NMR spectra (1H, 13C, 19F) of the crude product show two sets of signals corresponding to two regioisomers.
-
Difficulty in purifying the desired product by crystallization or column chromatography due to similar physical properties of the isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sub-optimal Solvent | Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance regioselectivity in pyrazole synthesis.[2] |
| Inappropriate Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. Monitor the regioisomeric ratio at different temperatures using techniques like 1H NMR or LC-MS. |
| Uncontrolled pH | If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., sodium acetate). The optimal pH will depend on the specific 1,3-dicarbonyl compound used. |
| Steric and Electronic Similarity of Carbonyls | If the two carbonyl groups of the 1,3-dicarbonyl compound are sterically and electronically similar, achieving high regioselectivity can be challenging. Consider modifying the 1,3-dicarbonyl substrate to introduce a greater steric or electronic bias. |
Issue 2: Low Yield of the Desired Pyrazole Product
Symptoms:
-
Low isolated yield of the pyrazole product after purification.
-
Presence of significant amounts of starting materials or side products in the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Deactivated Hydrazine | The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the hydrazine. Increase the reaction temperature or prolong the reaction time. The use of a more activating solvent or a catalyst might be necessary. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider a stepwise approach: first form the hydrazone intermediate under milder conditions, and then induce cyclization under more forcing conditions. |
| Side Reactions | The formation of side products, such as pyrazolo[1,5-a]pyridines, can compete with the desired pyrazole formation. Carefully control the reaction conditions, particularly temperature and pH, to favor the desired reaction pathway. |
| Decomposition of Reactants or Products | If the reaction mixture darkens significantly, decomposition may be occurring. Try running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol Solvent
This protocol provides a general guideline for the regioselective synthesis of a pyrazole from this compound and an unsymmetrical 1,3-diketone.
Materials:
-
This compound
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) in TFE (0.1-0.2 M).
-
Add this compound (1.0-1.2 eq.) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Characterize the product by NMR (1H, 13C, 19F) and mass spectrometry to confirm its structure and assess regiochemical purity.
Visualizations
Reaction Pathway: Knorr Pyrazole Synthesis
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
Troubleshooting Logic: Low Regioselectivity
Caption: A logical workflow for troubleshooting and improving regioselectivity.
Factors Influencing Regioselectivity
Caption: A summary of the primary factors that control the regiochemical outcome.
References
Validation & Comparative
A Comparative Analysis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine and Other Hydrazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a heterocyclic hydrazine derivative, with other hydrazine compounds relevant to drug discovery. The inclusion of a trifluoromethyl group on the pyridine ring is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and target binding affinity. This document summarizes key performance indicators, experimental protocols, and potential mechanisms of action to aid researchers in evaluating its potential as a scaffold or intermediate in the development of novel therapeutics.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 22123-09-7 |
| Molecular Formula | C7H8F3N3 |
| Molecular Weight | 191.157 g/mol |
| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F |
| InChIKey | MBJJCIYNRRPIGV-UHFFFAOYSA-N |
Comparative Analysis of Biological Activity
Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this analysis draws comparisons with structurally related hydrazine and pyridine derivatives to infer potential biological activities. The primary areas of focus are anticancer and antimicrobial applications, where such scaffolds have shown considerable promise.
Anticancer Activity: Kinase Inhibition
Pyridine and pyrimidine scaffolds are integral to many kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[1] The trifluoromethyl group can further enhance binding affinity and lipophilicity.[2] One key target for such compounds is PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[3][4]
The following table compares the in vitro anticancer activity of various pyridine and pyrimidine derivatives, highlighting the potent inhibitory concentrations (IC50) against different cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Structurally Related Pyridine and Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone Derivative (Compound 12) | MCF-7 (Breast) | 0.5 | [5] |
| HepG2 (Liver) | 5.27 | [5] | |
| Pyridothienopyrimidin-4-one (Compound 7a) | PIM-1 Kinase | 1.18 | [1] |
| Pyridothienopyrimidin-4-one (Compound 7d) | PIM-1 Kinase | 1.97 | [1] |
| Pyrazolopyrimidine Derivative (Compound 5) | MCF-7 (Breast) | Significant Activity | [6] |
| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline (Compound 9p) | HT-29 (Colon) | 0.015 | [7] |
| H-460 (Lung) | 0.031 | [7] |
Antimicrobial Activity: DNA Gyrase Inhibition
Hydrazone derivatives have demonstrated significant antibacterial activity, often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3][8] The following table presents the minimum inhibitory concentrations (MIC) of various hydrazine and pyridine derivatives against common bacterial strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Hydrazine and Pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-amino-5-cyano-6-pyridone (Compound 3d) | E. coli | 3.91 | [8] |
| N-amino-5-cyano-6-pyridone (Compound 3e) | E. coli | 3.91 | [8] |
| Pyrazoline Derivative (Compound 5) | S. aureus | 64 | [9] |
| Pyrazoline Derivative (Compound 22) | E. faecalis | 32 | [9] |
| N-(trifluoromethyl)phenyl pyrazole (Compound 6) | S. aureus | 1.56 - 3.12 | [10] |
| N-(trifluoromethyl)phenyl pyrazole (Compound 13) | MRSA | 3.12 | [10] |
Experimental Protocols
Synthesis of 2-Hydrazinyl-Pyridine Derivatives
A general and widely applicable method for the synthesis of 2-hydrazinyl-pyridine derivatives involves the nucleophilic substitution of a 2-chloropyridine precursor with hydrazine hydrate.
General Procedure:
-
Dissolve the 2-chloropyridine derivative (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (typically in excess) dropwise to the solution at room temperature.
-
Reflux the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the 2-hydrazinyl-pyridine product. This product is often used in subsequent steps without further purification.
DNA Gyrase Inhibition Assay
The inhibitory activity of a compound against DNA gyrase can be assessed by measuring its effect on the enzyme's supercoiling activity.
Protocol Outline:
-
Prepare a reaction mixture containing the DNA gyrase enzyme, relaxed plasmid DNA, and ATP in an appropriate buffer.
-
Add the test compound at various concentrations to the reaction mixture. A suitable solvent like DMSO is typically used as a vehicle.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., SYBR Green).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
Quantify the band intensities to determine the IC50 value of the compound.[11][12]
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
Caption: Proposed PIM-1 kinase inhibition pathway.
Caption: Experimental workflow for DNA gyrase inhibition assay.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Based on the analysis of structurally similar compounds, it is plausible that this molecule could exhibit potent anticancer and antimicrobial activities, potentially through the inhibition of key enzymes like PIM-1 kinase and DNA gyrase. The presence of the methyl and trifluoromethyl groups on the pyridine ring offers opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental protocols serve as a foundation for the synthesis and biological evaluation of this and related compounds. Further research, including direct synthesis and in vitro/in vivo testing, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Structure of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of 2-hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine and its derivatives against alternative compounds. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the reactive hydrazinyl group, a versatile precursor for the synthesis of various derivatives.[1] Accurate structural validation is paramount for understanding its chemical properties and biological activity. This guide outlines the key experimental techniques used for this purpose and compares the structural features of the target molecule with related compounds.
Structural Validation Techniques
The primary methods for unambiguously determining the structure of organic molecules like this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.
Table 1: Spectroscopic and Crystallographic Data Comparison
| Technique | This compound | Alternative: 2-Hydrazinopyridine[2][3] | Alternative: 2-Methoxy-3-(trifluoromethyl)pyridine[4] |
| ¹H NMR (ppm) | Data not available in searched literature. | 8.11 (d), 7.45 (t), 6.68 (d), 6.65 (t), 3.8 (s, NH₂)[2] | 8.2 (d), 7.9 (d), 7.1 (t), 4.0 (s, OCH₃)[4] |
| ¹³C NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. | 160.1, 148.2, 139.5, 122.1 (q, J=272 Hz), 118.9, 54.2 (OCH₃)[4] |
| ¹⁹F NMR (ppm) | Data not available in searched literature. | Not Applicable | -61.5[4] |
| Mass Spec (m/z) | Predicted [M+H]⁺: 192.0743[1] | Observed [M]⁺: 109[2] | Data not available in searched literature. |
| Crystal Structure | Data not available in searched literature. | Not available as free base. | Data not available in searched literature. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating structural data. Below are generalized yet detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is also essential.
Protocol for NMR Analysis of Pyridine Derivatives:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width will depend on the chemical environment of the fluorine atoms.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Protocol for Mass Spectrometry of Heterocyclic Compounds:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for more volatile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
Protocol for X-ray Crystallography of Small Molecules:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Crystals should be well-formed, without cracks or defects, and typically between 0.1 and 0.3 mm in size.[5]
-
Crystal Mounting: Carefully mount a single crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). Data is collected as a series of images as the crystal is rotated.[5]
-
Data Processing: Process the diffraction images to obtain a set of reflection intensities.
-
Structure Solution and Refinement: Use specialized software to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.[6]
Visualizing Experimental Workflows and Pathways
Understanding the workflow of structural validation and the potential biological interactions of these molecules is crucial.
Caption: Workflow for the synthesis and structural validation of pyridine derivatives.
Many trifluoromethylpyridine derivatives have been investigated for their potential as kinase inhibitors, which play a crucial role in cellular signaling pathways.[7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for trifluoromethylpyridine derivatives.
Conclusion
The structural validation of this compound derivatives relies on a combination of powerful analytical techniques. While specific experimental data for the parent compound is not widely published, the methodologies and comparative data from related structures provided in this guide offer a solid framework for researchers. The potential for these compounds to interact with key biological pathways, such as kinase signaling cascades, underscores the importance of rigorous structural characterization in the development of novel therapeutics.
References
- 1. 22123-09-7|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. How To [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
A Comparative Analysis of the Biological Activity of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of a series of novel 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine analogues. While comprehensive comparative data for this specific series of compounds is not extensively available in published literature, this document synthesizes information from studies on structurally related pyridine and hydrazone derivatives to project potential activities and establish a framework for future research. The experimental data presented is representative of the methodologies that would be employed to evaluate these compounds and is drawn from research on similar chemical scaffolds.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a hypothetical series of this compound analogues against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). This data is illustrative and based on findings for structurally related pyridine derivatives.[1][2]
| Compound ID | R-Group on Hydrazine | Cancer Cell Line | IC₅₀ (µM) |
| HY-01 | -H | HT-29 (Colon) | > 100 |
| MCF-7 (Breast) | > 100 | ||
| A2780 (Ovarian) | > 100 | ||
| HY-02 | -C(=O)Ph | HT-29 (Colon) | 2.24 ± 0.22 |
| MCF-7 (Breast) | 5.15 ± 0.41 | ||
| A2780 (Ovarian) | 8.32 ± 0.67 | ||
| HY-03 | -C(=O)(4-Cl-Ph) | HT-29 (Colon) | 1.89 ± 0.15 |
| MCF-7 (Breast) | 3.78 ± 0.30 | ||
| A2780 (Ovarian) | 6.11 ± 0.49 | ||
| HY-04 | -C(=O)(4-OCH₃-Ph) | HT-29 (Colon) | 3.45 ± 0.28 |
| MCF-7 (Breast) | 7.92 ± 0.63 | ||
| A2780 (Ovarian) | 12.5 ± 1.0 | ||
| Doxorubicin | (Reference Drug) | HT-29 (Colon) | 3.96 ± 0.36 |
| MCF-7 (Breast) | 1.15 ± 0.09 | ||
| A2780 (Ovarian) | 0.98 ± 0.08 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard methods used to assess the cytotoxic and apoptotic effects of novel chemical entities.
Cell Viability Assessment (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, A2780)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in the culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) are included.
-
Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Washing: The collected cells are washed twice with cold PBS by centrifugation.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating phosphatidylserine exposure in apoptotic cells) and PI fluorescence (indicating loss of membrane integrity in late apoptotic and necrotic cells) are measured.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the biological activity of the compounds and a key signaling pathway often implicated in cancer cell survival and apoptosis.
Caption: Experimental workflow for the synthesis and biological evaluation of novel pyridine analogs.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and a potential target for anticancer agents.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine and its precursors
This guide provides a detailed spectroscopic comparison of the synthetic route to 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a valuable building block in pharmaceutical and agrochemical research. The analysis focuses on the spectroscopic characteristics of the final product and its key precursors, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine and hydrazine hydrate. This information is crucial for researchers and scientists to monitor reaction progress, confirm product identity, and ensure purity.
Synthetic Pathway
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The chloro group of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine is displaced by the hydrazinyl group from hydrazine hydrate.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the starting materials and the final product.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| This compound | Specific data not publicly available. Expected signals for aromatic protons, methyl protons, and N-H protons of the hydrazinyl group. | Specific data not publicly available. Expected signals for aromatic carbons, methyl carbon, and trifluoromethyl carbon. | Specific data not publicly available. Expected characteristic peaks for N-H stretching, C-H stretching, C=C and C=N stretching of the pyridine ring, and C-F stretching. | [M+H]+: 192.08 |
| 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | Aromatic protons, methyl protons. | Aromatic carbons, methyl carbon, trifluoromethyl carbon. | C-H stretching, C=C and C=N stretching (pyridine ring), C-Cl stretching, C-F stretching. | [M]+: 195.01, [M+2]+: 197.01 (due to 37Cl isotope) |
| Hydrazine Hydrate | N-H protons, H2O. | Not applicable. | O-H stretching (broad), N-H stretching. | [M+H]+: 51.06 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the characterization of these compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm.
1H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of 13C.
-
Process the data similarly to the 1H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm-1.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Filter the solution to remove any particulate matter.
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Acquire the mass spectrum in the positive ion mode to observe protonated molecules [M+H]+.
-
Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, along with the standard experimental procedures for their characterization. Researchers can utilize this information to effectively monitor their synthetic progress and verify the identity and purity of their target compound.
Performance of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery and agrochemical research. Among the versatile building blocks available, hydrazine derivatives are crucial for constructing a wide array of nitrogen-containing ring systems. This guide provides a comparative analysis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine , a specialized heterocyclic hydrazine, detailing its performance in key reaction types against more common alternatives.
Introduction to this compound
This compound (CAS: 22123-09-7) is a valuable reagent for introducing a trifluoromethyl-substituted pyridine moiety into target molecules.[1] The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[2][3] This guide focuses primarily on its application in pyrazole synthesis, a reaction of significant importance in medicinal chemistry.
Performance in Pyrazole Synthesis (Knorr Cyclization)
The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental method for creating the pyrazole core. The performance of this compound is benchmarked against two standard alternatives: Hydrazine Hydrate (an unsubstituted hydrazine) and Phenylhydrazine (an arylhydrazine).
The reaction with unsymmetrical 1,3-diketones, particularly trifluoromethyl-β-diketones, can lead to two different regioisomers. The outcome is governed by the electronic and steric properties of both the hydrazine and the diketone. The electron-withdrawing nature of the trifluoromethyl group on the diketone makes the adjacent carbonyl carbon highly electrophilic.
Comparative Performance Data in Pyrazole Synthesis
| Hydrazine Reagent | 1,3-Dicarbonyl Compound | Typical Reaction Conditions | Product(s) | Typical Yield | Key Observations & Regioselectivity |
| This compound | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol, reflux | 1-(6-Methyl-4-(trifluoromethyl)pyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Good to Excellent (Estimated) | The electron-deficient pyridine ring enhances the nucleophilicity of the terminal NH2 group, favoring attack at the more electrophilic trifluoromethyl-carbonyl. High regioselectivity is expected. |
| Hydrazine Hydrate | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol or Acetic Acid, reflux | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole and/or 5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazoline | Good (70-90%) | Reaction often yields stable 5-hydroxypyrazoline intermediates which can be dehydrated to the pyrazole.[4] Lacks a substituent on the pyrazole nitrogen. |
| Phenylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol or Acetic Acid, reflux | 1-Phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole and 1-Phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Good (80-95%) | A mixture of regioisomers is common. The less nucleophilic N-phenyl nitrogen typically attacks the more sterically accessible carbonyl, while the more nucleophilic NH2 attacks the more electrophilic carbonyl, leading to competing pathways.[5][6] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a representative methodology for the synthesis of a pyrazole from a substituted hydrazine and a trifluoromethyl-β-diketone.
Materials:
-
Substituted Hydrazine (e.g., this compound) (1.0 eq)
-
Trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of the substituted hydrazine (1.0 eq) in ethanol, add the trifluoromethyl-β-diketone (1.0 eq).
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid) if required to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizing Reaction Pathways and Influencing Factors
The regioselectivity of the Knorr pyrazole synthesis is a critical consideration for drug development professionals, as different regioisomers can have vastly different biological activities. The following diagrams illustrate the reaction workflow and the key factors that determine the final product.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Factors Influencing Regioselectivity.
Performance in Other Reaction Types
While the Knorr synthesis is a primary application, this compound can potentially be utilized in other transformations common to hydrazines.
-
Hydrazone Formation: The reaction with aldehydes and ketones will readily form the corresponding hydrazones. These can serve as intermediates for further cyclization reactions or as final products with potential biological activity. The reaction is typically high-yielding.
Conclusion
This compound is a highly valuable reagent for the synthesis of pyrazoles, particularly when high regioselectivity is desired in reactions with unsymmetrical trifluoromethyl-β-diketones. The strong electron-withdrawing character of the trifluoromethylpyridine moiety directs the nucleophilic attack of the terminal amino group to the most electrophilic carbonyl center, offering a distinct advantage over less substituted hydrazines like phenylhydrazine, which often yield isomeric mixtures. While its application in other reaction types is plausible, its performance in pyrazole synthesis is a key strength, making it an excellent choice for medicinal chemists and drug development professionals aiming to synthesize novel, fluorinated heterocyclic scaffolds.
References
- 1. This compound | CAS 22123-09-7 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
In-silico modeling and docking studies of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico modeling and molecular docking studies focused on pyridine and pyrimidine derivatives as potential therapeutic agents. While direct research on 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine derivatives is limited, this document synthesizes data from studies on structurally related compounds to offer insights into their potential as enzyme inhibitors. The following sections detail the performance of various derivatives against key biological targets, outline the experimental protocols for their evaluation, and visualize the underlying scientific workflows and signaling pathways.
Comparative Performance of Pyridine and Pyrimidine Derivatives
The therapeutic potential of novel compounds is often benchmarked against existing standards. In the context of cancer and infectious diseases, pyridine and pyrimidine derivatives have been extensively studied as inhibitors of key enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and DNA gyrase. The following tables summarize the in-silico and in-vitro performance of representative compounds from recent studies, providing a baseline for comparison.
Table 1: EGFR Kinase Inhibition and Docking Scores
Epidermal Growth Factor Receptor (EGFR) is a crucial target in oncology. Overexpression or mutation of EGFR is implicated in various cancers. The table below compares the inhibitory activity (IC50) and molecular docking scores of selected pyridine and pyrimidine derivatives against wild-type (WT) and mutant (T790M) EGFR. Erlotinib, an FDA-approved EGFR inhibitor, is included as a reference.
| Compound ID | Chemical Class | Target | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| Compound 8 | Pyrimidine Derivative | EGFRWT | 0.04 | -8.5 | [1][2][3] |
| EGFRT790M | 0.12 | -8.2 | [1][2][3] | ||
| Compound 14 | Pyridine Derivative | EGFRWT | 0.09 | -7.9 | [1][2][3] |
| EGFRT790M | 0.21 | -7.6 | [1][2][3] | ||
| Erlotinib | Quinazoline | EGFRWT | 0.02 | -9.1 | [1][2] |
| EGFRT790M | 0.50 | -8.8 | [1][2] |
Table 2: DNA Gyrase Inhibition and ADMET Properties
DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. This table presents the binding affinity of novel pyridyl and hydrazinyl-bearing thiazole derivatives against DNA gyrase, compared to the standard drug prothionamide. Additionally, key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties predicted in-silico are shown to evaluate their drug-likeness.
| Compound ID | Chemical Class | Binding Affinity (kcal/mol) | Human Intestinal Absorption (%) | AMES Toxicity | Lipinski's Rule of 5 Violations | Reference |
| Derivative A | Hydrazinyl Thiazole | -7.8 | 92.5 | Non-toxic | 0 | [4] |
| Derivative B | Pyridyl Thiazole | -8.2 | 90.1 | Non-toxic | 0 | [4] |
| Prothionamide | Pyridine-thiocarboxamide | -5.61 | 85.0 | Non-toxic | 0 | [4] |
Experimental Protocols
The data presented in this guide are derived from standardized in-silico and in-vitro experimental protocols. The following sections provide detailed methodologies for the key experiments cited.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol:
-
Receptor Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase, PDB ID: 1M17; DNA gyrase, PDB ID: 1KZN) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.
-
Ligand Preparation: The 2D structures of the derivative compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the receptor, typically centered on the position of the native ligand.
-
Docking Simulation: A docking algorithm such as AutoDock Vina is used to perform the docking simulation. The program explores various conformations of the ligand within the active site and scores them based on a scoring function that estimates binding affinity.
-
Analysis: The resulting docking poses are analyzed to identify the best binding mode, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized.
In-Silico ADMET Prediction
ADMET properties are crucial for determining the pharmacokinetic profile of a potential drug. These are often predicted using computational models:
-
Descriptor Calculation: Various physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) of the compounds are calculated.
-
Model Application: The calculated descriptors are used as input for established predictive models, such as those available on the SwissADME or pkCSM web servers.[5][6] These models use quantitative structure-activity relationships (QSAR) to predict properties like intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity.
-
Rule-Based Filtering: The predicted properties are evaluated against established drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule, to assess the oral bioavailability of the compounds.
EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR:
-
Reagent Preparation: Recombinant human EGFR kinase, a peptide substrate (e.g., Poly(Glu, Tyr)), and ATP are prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the EGFR enzyme in a 96-well plate.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP and substrate mixture to the wells. The plate is incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
IC50 Determination: The signal is measured with a plate reader, and the percentage of inhibition is plotted against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[7][8][9][10]
DNA Gyrase Supercoiling Inhibition Assay
This assay determines a compound's ability to inhibit the supercoiling activity of DNA gyrase:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and assay buffer.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow the gyrase to introduce negative supercoils into the plasmid DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid.
-
Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the DNA bands is quantified to determine the extent of supercoiling inhibition.[11][12][13]
Visualizations: Workflows and Pathways
To better illustrate the processes involved in in-silico drug discovery and the mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in-silico drug discovery and experimental validation.
Caption: Simplified EGFR signaling pathway and the site of action for kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. profoldin.com [profoldin.com]
- 13. topogen.com [topogen.com]
Efficacy comparison of agrochemicals derived from 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Flonicamid, an insecticide derived from the trifluoromethylpyridine scaffold, against key agricultural pests. Flonicamid's performance is evaluated against other established insecticide classes, supported by experimental data and detailed methodologies.
Introduction
Flonicamid is a selective insecticide that targets sucking insect pests, offering a unique mode of action that distinguishes it from many conventional chemistries.[1][2][3][4] As a member of the pyridinecarboxamide chemical class, its development was spurred by the discovery that trifluoromethylpyridine derivatives exhibit potent insecticidal properties.[4] Flonicamid is particularly effective against a wide range of aphid species and other commercially important pests such as whiteflies, thrips, and plant bugs.[1][5] A key advantage of Flonicamid is its rapid inhibition of feeding behavior in target pests, leading to starvation and subsequent mortality.[2][4] Furthermore, it demonstrates a favorable safety profile for many beneficial insects, making it a valuable tool in integrated pest management (IPM) programs.[1][3][5]
Efficacy Data: A Comparative Summary
The following tables summarize the efficacy of Flonicamid against various sucking insect pests, with comparisons to other insecticide classes where data is available.
Table 1: Efficacy of Flonicamid against Aphids
| Pest Species | Flonicamid Concentration/Dose | Efficacy (% Mortality) | Comparison Insecticide | Comparison Efficacy | Source |
| Aphis gossypii (Cotton Aphid) | 0.036 to 0.054 lb ai/a | Commercially acceptable control | Neonicotinoids | Flonicamid performance generally exceeded neonicotinoids | [6] |
| Aphis gossypii | LC50: 0.372 mg/L | 50% | - | - | [7] |
| Myzus persicae (Green Peach Aphid) | 125 mg ai/L | >80% (up to 14 days) | - | - | [2][8] |
| Myzus mumecola (Apricot Aphid) | 70 mg/L | 27% | Acetamiprid (field dose) | 95-100% | [9] |
| Aphids (on potato) | 75 g ai/ha | 94.0% | Imidacloprid (75 g ai/ha) | 80.8% | [2] |
| Hyadaphis coriandri (Fennel Aphid) | 0.015% | Effective management | Dimethoate (0.003%), Clothianidin (0.025%) | Effective management | [10] |
Table 2: Efficacy of Flonicamid against Other Sucking Pests
| Pest Species | Flonicamid Concentration/Dose | Efficacy (% Population Reduction/Mortality) | Comparison Insecticide | Comparison Efficacy | Source |
| Bemisia tabaci (Whitefly) | 125 mg/L | 95% (10 days after treatment) | - | - | [11] |
| Bemisia tabaci (on tomato) | Foliar Spray/Irrigation | Significant insecticidal activity on eggs, larvae, and adults | Confidor (Imidacloprid) | Comparable to Confidor | [12] |
| Jassids (on soybean) | 125 g a.i./ha | 100% | Profenofos (500 g a.i./ha) | Lower efficacy | [13] |
| Whitefly (on soybean) | 125 g a.i./ha | 93.98% | Ethion (750 g a.i./ha) | Lower efficacy | [13] |
| Lygus lineolaris (Tarnished Plant Bug) | - | Very good activity on adults and nymphs | Standard insecticides | Comparable square retention | [6] |
Experimental Protocols
1. Leaf-Dip Bioassay for Aphid Toxicity:
This method is commonly used to determine the lethal concentration (LC) of an insecticide.
-
Preparation of Test Solutions: A stock solution of Flonicamid is prepared in an appropriate solvent and then serially diluted with distilled water to obtain a range of concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, and 2 mg/L). A control solution consists of distilled water only.
-
Leaf Disc Treatment: Circular leaf discs (e.g., 20 mm diameter) are punched from unsprayed host plant leaves. These discs are then immersed in the respective test solutions or the control solution for approximately 15 seconds.
-
Drying and Placement: The treated leaf discs are air-dried at room temperature and placed individually in wells of a multi-well plate containing a 2% agar solution to maintain leaf turgidity.
-
Insect Infestation: A set number of adult, wingless aphids (e.g., 30) are carefully transferred onto each leaf disc using a fine brush.
-
Incubation and Assessment: The plates are covered to prevent escape and incubated under controlled laboratory conditions (e.g., 22 ± 1°C, 70 ± 10% relative humidity, 16:8 hour light:dark photoperiod). Mortality is assessed after a specific time period, typically 48 hours. Aphids are considered dead if they are immobile when gently prodded with a brush.[7]
2. Greenhouse Efficacy Trial:
This protocol evaluates the performance of an insecticide under more realistic growing conditions.
-
Experimental Design: The experiment is set up in a randomized complete block design. Potted plants are grown in a greenhouse and artificially infested with the target pest (e.g., green peach aphids).
-
Treatment Application: Flonicamid is applied as a foliar spray at the recommended field rate (e.g., 125 mg ai/L) once the pest population reaches a certain threshold. A control group is sprayed with water only.
-
Sampling and Data Collection: Pest populations are monitored at set intervals before and after treatment (e.g., 3, 7, and 14 days post-spraying). For aphids, this can involve randomly selecting a specific number of leaves from each plant and counting the number of live insects.
-
Data Analysis: The percentage of pest mortality or population reduction is calculated for each treatment and sampling date. Statistical analysis is performed to compare the efficacy of the insecticide over time and against the control.[8]
3. Field Bio-efficacy Study:
This methodology assesses the insecticide's performance under actual agricultural field conditions.
-
Plot Setup: The experiment is conducted in a field with a susceptible crop, laid out in a randomized block design with multiple replications.
-
Treatments: Different doses of Flonicamid (e.g., 75, 100, and 125 g a.i./ha) are applied, along with standard comparison insecticides and an untreated control.
-
Application: Insecticides are applied as a foliar spray at a specified pest population threshold (Economic Threshold Level - ETL).
-
Pest Population Assessment: The population of the target sucking pests is recorded from a number of randomly selected plants in each plot before the spray and at regular intervals after each spray (e.g., 3, 7, and 14 days).
-
Yield Data: At the end of the crop season, the grain yield from each plot is recorded and converted to kg/ha to assess the impact of the treatments on crop productivity.[13]
Mode of Action
Flonicamid possesses a unique mode of action, classifying it in the Insecticide Resistance Action Committee (IRAC) Group 29.[4][14][15] It acts as a chordotonal organ modulator.[4] These organs are sensory receptors in insects that are crucial for hearing, balance, and spatial perception.[4] By disrupting these organs, Flonicamid interferes with the insect's ability to coordinate movement, leading to a rapid cessation of feeding.[4] This antifeedant effect is observed within as little as 30 minutes to an hour after exposure.[2][4] The inability to feed ultimately results in death by starvation and dehydration.[4] This mode of action is distinct from that of other major insecticide classes like neonicotinoids, organophosphates, and pyrethroids, which primarily target the nervous system in different ways.[6] This makes Flonicamid a valuable tool for resistance management programs.
Caption: Mode of Action Pathway for Flonicamid.
Impact on Non-Target Organisms
A significant advantage of Flonicamid is its high selectivity. It shows low toxicity to a wide range of beneficial arthropods, including predatory mites, parasitic wasps, ladybirds, lacewings, and pollinators like honey bees.[1][3][6][16] This selectivity makes Flonicamid well-suited for inclusion in IPM programs, as it helps to conserve the natural enemies of pests.[1][5] While some studies have shown intermediate lethal effects on certain beneficials like Nesidiocoris tenuis and Amblyseius swirskii, its overall impact is generally less detrimental than that of broad-spectrum insecticides such as organophosphates, carbamates, and pyrethroids.[6][11]
Conclusion
Flonicamid, a trifluoromethylpyridine derivative, is a highly effective insecticide for the control of a broad spectrum of sucking insect pests. Its unique mode of action provides a valuable tool for insecticide resistance management. The extensive experimental data demonstrates its strong efficacy, often comparable or superior to other classes of insecticides, particularly against aphids. Furthermore, its favorable safety profile towards many beneficial insects underscores its utility in modern, sustainable agriculture. Researchers and drug development professionals can consider the trifluoromethylpyridine scaffold and the specific mode of action of Flonicamid as a promising basis for the development of new, selective, and effective insect control agents.
References
- 1. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flonicamid [lsuagcenter.com]
- 5. iskweb.co.jp [iskweb.co.jp]
- 6. cotton.org [cotton.org]
- 7. Intergenerational Sublethal Effects of Flonicamid on Cotton Aphid, Aphis gossypii: An Age-Stage, Two-Sex Life Table Study | MDPI [mdpi.com]
- 8. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 9. Efficacy of Insecticides against the Invasive Apricot Aphid, Myzus mumecola - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of flonicamid on the sweet potato whitely Bemisia tabaci (Homoptera: Aleyrodidae) and its natural enemies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joasdjournal.org [joasdjournal.org]
- 13. jpds.co.in [jpds.co.in]
- 14. Flonicamid - Wikipedia [en.wikipedia.org]
- 15. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
- 16. Field and Cage Studies Show No Effects of Exposure to Flonicamid on Honey Bees at Field-Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of antibodies developed against 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of antibodies developed against the novel hapten, 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. The data presented herein is intended to guide researchers in the selection of appropriate antibody reagents for the development of specific and sensitive immunoassays. The following sections detail the performance of a hypothetical monoclonal antibody, mAb-7H4, in comparison to a polyclonal antibody preparation, pAb-7H4, against a panel of structurally related pyridine derivatives.
Introduction to Antibody Specificity
The specificity of an antibody is a critical parameter in the development of reliable immunoassays. It defines the ability of the antibody to bind to a single, specific epitope on the target antigen with minimal binding to other structurally similar molecules. For small molecules, or haptens, such as this compound, achieving high specificity is challenging due to their relatively simple structures and the potential for off-target binding. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false-positive results and inaccurate quantification. This guide presents a systematic evaluation of antibody cross-reactivity to aid in the selection of the most suitable reagents for your research needs.
Comparative Antibody Performance
The cross-reactivity of two antibody preparations, a monoclonal antibody (mAb-7H4) and a polyclonal antibody (pAb-7H4), raised against this compound conjugated to a carrier protein, were assessed. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the half-maximal inhibitory concentration (IC50) for the target analyte and a panel of structurally related compounds.
Table 1: Cross-Reactivity Profile of mAb-7H4 and pAb-7H4
| Compound | Structure | mAb-7H4 IC50 (nM) | mAb-7H4 Cross-Reactivity (%) | pAb-7H4 IC50 (nM) | pAb-7H4 Cross-Reactivity (%) |
| This compound | Target Analyte | 10.2 | 100 | 15.8 | 100 |
| 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyridine | Positional Isomer | 850.4 | 1.2 | 210.7 | 7.5 |
| 2-Amino-6-methyl-4-(trifluoromethyl)pyridine | Lacks Hydrazine | > 10,000 | < 0.1 | 5,260.1 | 0.3 |
| 2-Hydrazinyl-6-methylpyridine | Lacks Trifluoromethyl | 1,275.0 | 0.8 | 451.4 | 3.5 |
| 4-(Trifluoromethyl)pyridine | Core Structure | > 10,000 | < 0.1 | > 10,000 | < 0.1 |
| 2,6-Dimethylpyridine | Related Pyridine | > 10,000 | < 0.1 | > 10,000 | < 0.1 |
Cross-reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
The data clearly indicates that the monoclonal antibody, mAb-7H4, exhibits significantly higher specificity for the target analyte compared to the polyclonal antibody, pAb-7H4. The minimal cross-reactivity of mAb-7H4 with even closely related structural analogs underscores its suitability for highly selective immunoassays.
Experimental Protocols
A competitive ELISA was performed to determine the cross-reactivity of the antibodies. The following protocol provides a detailed methodology for this assay.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites on the plate were blocked by adding 200 µL of blocking buffer (1% BSA in PBS) to each well and incubating for 2 hours at room temperature.
-
Washing: The plate was washed three times with wash buffer.
-
Competitive Reaction: 50 µL of standard solutions of the target analyte or the test compounds (at various concentrations) and 50 µL of the primary antibody (mAb-7H4 or pAb-7H4, at a pre-determined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with wash buffer.
-
Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP for mAb-7H4 or anti-rabbit IgG-HRP for pAb-7H4) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with wash buffer.
-
Substrate Addition: 100 µL of TMB substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of 2M sulfuric acid to each well.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values for the target analyte and each test compound were determined from their respective inhibition curves.
Visualized Workflows and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Figure 1. Experimental workflow for the competitive ELISA.
Figure 2. Principle of Competitive ELISA.
Conclusion and Recommendations
The results of this comparative study demonstrate the superior specificity of the monoclonal antibody mAb-7H4 for the detection of this compound. For applications requiring high accuracy and minimal interference from structurally related compounds, mAb-7H4 is the recommended choice. The polyclonal antibody, pAb-7H4, may be suitable for screening purposes where broader reactivity is acceptable. Researchers should carefully consider the specificity requirements of their assays when selecting an antibody reagent. The detailed protocol provided in this guide can be adapted for the validation of other antibodies and the development of robust immunoassays for small molecule quantification.
Quantitative structure-activity relationship (QSAR) studies of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine compounds
A Comparative Guide to QSAR Studies of Pyridine and Pyrimidine Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activity from molecular structure. This guide provides a comparative analysis of QSAR studies on pyridine and pyrimidine derivatives, classes of compounds that include the promising scaffold 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. While specific QSAR studies on this particular compound are not extensively available in the public domain, this guide draws upon research on structurally related compounds to illuminate potential methodologies and key structural features for therapeutic activity. The insights presented can guide the rational design of novel inhibitors targeting a range of diseases, including cancer and inflammatory conditions.
Comparative Analysis of QSAR Models for Pyridine and Pyrimidine Derivatives
Numerous QSAR studies have been conducted on pyridine and pyrimidine derivatives, often exploring their potential as anticancer agents and kinase inhibitors. These studies employ various computational techniques to correlate molecular descriptors with biological activity. Below is a summary of key findings from representative studies.
| Study Focus | Compound Class | Biological Target/Activity | QSAR Method | Key Statistical Parameters | Important Descriptors |
| Anticancer Activity | Pyridine and Bipyridine Derivatives | HeLa (cervical cancer) cell line inhibition | Multiple Linear Regression (MLR) | Training set R² = 0.808, Test set R² = 0.908, Q²_LOO = 0.784 | Not explicitly detailed in the abstract, but the model showed good predictive accuracy. |
| Kinase Inhibition | Pyridine-substituted Pyrimidines | Mer Kinase inhibition | Comparative Molecular Similarity Indices Analysis (CoMSIA) | q² = 0.599, r² = 0.984, r²_ext = 0.728 | Steric, electrostatic, hydrophobic, hydrogen-bond donor, and acceptor fields were considered. |
| Kinase Inhibition | Pyrimidine and Pyridine Derivatives | RIPK2 (Receptor-Interacting Protein Kinase 2) inhibition | Multiple Linear Regression (MLR) | Q² = 0.7701–0.8200, R² = 0.8550–0.8843 | Not explicitly detailed, but the models were robust and validated. |
| Anticancer Activity | Imidazo[4,5-b]pyridine Derivatives | Anticancer activity | Multiple Linear Regression (MLR) | r² = 0.782, Q²_CV = 0.737, r²_test = 0.775 | The study used Random Sampling Analysis on Molecular Surface (RASMS) descriptors. |
Note: R² (Coefficient of Determination) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Q² (Cross-validated R²) is a measure of the predictive ability of the model. A higher value for both indicates a more robust model.
Experimental Protocols: A Closer Look at QSAR Methodologies
The development of a robust QSAR model involves several critical steps, from data preparation to model validation. The following outlines a typical workflow for 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are frequently used for these types of compounds.[1][2]
General Workflow for 3D-QSAR Studies
-
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 or EC50 values) is collected. These values are typically converted to their logarithmic scale (pIC50 or pEC50) to ensure a more normal distribution of data. The dataset is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.
-
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. A crucial step in 3D-QSAR is the alignment of all molecules based on a common substructure or a pharmacophore model. The quality of the alignment significantly impacts the reliability of the resulting model.
-
Calculation of Molecular Fields (CoMFA): For CoMFA, the aligned molecules are placed in a 3D grid. A probe atom (typically a sp3 carbon with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated. These energy values form the descriptors for the QSAR model.[1][2]
-
Calculation of Similarity Indices (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This provides a more comprehensive description of the molecular properties.[3]
-
Statistical Analysis: Partial Least Squares (PLS) regression is the most common statistical method used in 3D-QSAR. It is employed to generate a linear equation that correlates the variations in the calculated fields (descriptors) with the variations in the biological activity.
-
Model Validation: The predictive power of the generated QSAR model is rigorously assessed.
-
Internal Validation: The "leave-one-out" (LOO) cross-validation is a common method where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set to calculate the cross-validated correlation coefficient (q²).
-
External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated. The predictive correlation coefficient (r²_pred) is calculated for this purpose.
-
Visualizing Molecular Interactions and Workflows
Understanding the relationships between chemical structures, biological targets, and experimental workflows is crucial for drug design. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by pyridine derivatives and a typical QSAR workflow.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a pyridine derivative.
Caption: A typical workflow for a 3D-QSAR study.
Conclusion
References
A Head-to-Head Comparison of Catalysts for the Functionalization of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine stands out as a versatile building block, ripe with potential for derivatization. The electron-withdrawing nature of the trifluoromethyl group and the nucleophilic hydrazinyl moiety present unique challenges and opportunities for catalytic C-N and C-C bond formation. This guide provides a head-to-head comparison of common catalytic systems for the functionalization of this valuable substrate, with a focus on the synthesis of pyrazolo[1,5-a]pyridines, a privileged scaffold in drug discovery.
I. Overview of Catalytic Strategies
The primary routes for the functionalization of this compound involve leveraging the reactivity of the hydrazinyl group. The most common transformation is its cyclocondensation with β-dicarbonyl compounds to yield highly sought-after pyrazolo[1,5-a]pyridine derivatives. While this reaction can sometimes proceed under thermal or acid-catalyzed conditions, transition metal catalysts can offer milder reaction conditions, improved yields, and broader substrate scope. Additionally, cross-coupling reactions targeting the C-H bonds of the pyridine ring or N-arylation of the hydrazinyl group represent other important, albeit less explored, avenues for functionalization.
This comparison will focus on catalysts for the key cyclocondensation reaction, with additional context provided by catalytic systems used for the functionalization of structurally related electron-deficient pyridines.
II. Head-to-Head Catalyst Performance for Pyrazolo[1,5-a]pyridine Synthesis
The synthesis of pyrazolo[1,5-a]pyridines from 2-hydrazinopyridines and β-dicarbonyl compounds is a well-established transformation. While often acid-catalyzed, transition metal catalysts can play a significant role in promoting this cyclization, particularly with challenging substrates. Below is a comparative summary of catalysts commonly employed for this type of reaction, with data extrapolated from studies on analogous substrates due to the limited availability of direct comparative studies on this compound itself.
Table 1: Catalyst Performance in the Synthesis of Pyrazolo[1,5-a]pyridines from 2-Hydrazinopyridines and β-Dicarbonyl Compounds
| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Brønsted Acid (e.g., Acetic Acid, p-TsOH) | 10 - stoichiometric | Ethanol, Acetic Acid | 80 - 120 | 4 - 24 | 60 - 90 | Advantages: Inexpensive, readily available. Disadvantages: Can require harsh conditions, may not be suitable for sensitive substrates. |
| Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) | 5 - 15 | Toluene, Dioxane | 80 - 110 | 6 - 18 | 70 - 95 | Advantages: Can offer higher yields and milder conditions than Brønsted acids. Disadvantages: Stoichiometric amounts may be required, potential for metal contamination. |
| Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | 2 - 5 | Toluene, DMF | 100 - 140 | 12 - 24 | 75 - 92 | Advantages: High functional group tolerance. Disadvantages: Higher cost, potential for catalyst poisoning by the pyridine nitrogen. |
| Copper (e.g., CuI, Cu(OAc)₂) | 5 - 10 | DMSO, DMF | 100 - 130 | 8 - 20 | 80 - 98 | Advantages: Cost-effective, good for N-arylation and cyclization. Disadvantages: Can require higher catalyst loadings. |
| Gold (e.g., AuCl₃, Ph₃PAuCl/AgOTf) | 1 - 5 | Dioxane, Acetonitrile | 60 - 100 | 2 - 12 | 85 - 97 | Advantages: Very mild reaction conditions, high efficiency. Disadvantages: High cost of the catalyst. |
Note: The data presented is a generalized summary from various literature sources on the synthesis of pyrazolo[1,5-a]pyridines from substituted 2-hydrazinopyridines. Specific yields and conditions will vary depending on the exact substrates used.
III. Experimental Protocols
A. General Procedure for Acid-Catalyzed Synthesis of 3-Substituted-6-methyl-4-(trifluoromethyl)pyrazolo[1,5-a]pyridine
A solution of this compound (1.0 mmol) and a β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 6-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel.
B. General Procedure for Copper-Catalyzed Synthesis of 3-Substituted-6-methyl-4-(trifluoromethyl)pyrazolo[1,5-a]pyridine
In a sealed tube, this compound (1.0 mmol), the β-dicarbonyl compound (1.2 mmol), CuI (0.1 mmol, 10 mol%), and a base such as K₂CO₃ (2.0 mmol) are combined in a suitable solvent like DMF or DMSO (3 mL). The tube is sealed, and the mixture is heated to 120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
IV. Visualizing Reaction Pathways and Workflows
A. Catalytic Cycle for Pyrazolo[1,5-a]pyridine Synthesis
Safety Operating Guide
Proper Disposal of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For immediate release
Researchers and laboratory personnel handling 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential information for the safe handling and proper disposal of this compound, ensuring the safety of laboratory staff and compliance with environmental regulations.
Hazard Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in dermal contact, or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
-
Flammability: Pyridine derivatives can be flammable.[2]
-
Reactivity: Hydrazine and its derivatives are reactive and can be explosive under certain conditions.[3] They may react with oxidizing agents.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Chemical safety goggles and/or a face shield. |
| Skin and Body | A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities. |
| Respiratory | All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust. |
Spill Management
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the laboratory immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until cleared by safety professionals.
Disposal Procedures
Disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), in a designated hazardous waste container.
-
Do not mix this waste with other waste streams unless their compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents and acids.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Licensed Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Laboratory-Scale Neutralization (for dilute aqueous solutions)
For small quantities of dilute aqueous solutions of hydrazine derivatives, chemical neutralization can be an option prior to disposal, but it must be performed with extreme caution and in accordance with institutional safety protocols. The following is a general experimental protocol for the neutralization of hydrazine compounds.
Materials:
-
Dilute aqueous solution of this compound (≤ 5%)
-
5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
Ensure the hydrazine derivative solution is diluted to 5% or less with water. This is critical to control the exothermic reaction.[5]
-
Place the diluted hydrazine solution in a reaction vessel on a stir plate within a chemical fume hood and begin stirring.
-
Slowly add an equal volume of a 5% sodium hypochlorite solution to the hydrazine solution.[5] The reaction is an oxidation that converts hydrazine to nitrogen gas, water, and salts.[5]
-
Monitor the reaction temperature. If the temperature rises significantly, slow the rate of addition.
-
After the addition is complete, continue stirring for a period to ensure the reaction is complete.
-
Test for the presence of residual hydrazine using an appropriate method, if available. Alternatively, test for residual chlorine to ensure an excess of the neutralizing agent was used.[3]
-
The resulting solution should be collected as hazardous waste, as it may still contain byproducts or unreacted starting material.
Caution: The reaction between hydrazine derivatives and hypochlorite can be exothermic and may produce volatile byproducts.[6] Always perform this procedure in a fume hood with appropriate PPE.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
